1,4,7-Trioxacyclotridecane-8,13-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4,7-trioxacyclotridecane-8,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c11-9-3-1-2-4-10(12)15-8-6-13-5-7-14-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDHMYFSRFZGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCCOCCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216271 | |
| Record name | 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6607-34-7 | |
| Record name | 1,4,7-Trioxacyclotridecane-8,13-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7-Trioxacyclotridecane-8,13-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7-trioxacyclotridecane-8,13-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.868 | |
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| Record name | 1,4,7-TRIOXACYCLOTRIDECANE-8,13-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BL3GT4D63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7), a macrocyclic ester of significant interest in materials science and, more recently, in toxicological and biomedical research. This document collates available data on its chemical and physical properties, synthesis, and applications. Notably, this guide details its newly identified biological activities, including interactions with the aryl hydrocarbon receptor (AhR) and Nrf2 signaling pathways, positioning it as a molecule of interest for further investigation in drug development and toxicology. While primarily known as a non-intentionally added substance (NIAS) in food packaging and a monomer for ring-opening polymerization (ROP), its bioactivity suggests a broader potential impact.
Chemical and Physical Properties
This compound, also known as cyclic diethylene glycol adipate, is a 13-membered macrocyclic compound containing three ether linkages and two ester groups.[1][2] Its structure confers specific properties that influence its behavior in both chemical and biological systems.
| Property | Value | Reference(s) |
| CAS Number | 6607-34-7 | [3] |
| Molecular Formula | C₁₀H₁₆O₅ | [3] |
| Molecular Weight | 216.23 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | Cyclic diethylene glycol adipate, AADEG cyclic ester | [2][4] |
| Appearance | White solid | [5] |
| Melting Point | 79-80 °C | [6] |
| Boiling Point | 458.1 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.099 g/cm³ (Predicted) | [6] |
| Solubility | Information not widely available, but the presence of ether and ester groups suggests some polarity. | |
| InChI Key | PMDHMYFSRFZGIO-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The primary route for the synthesis of this compound is the cyclization reaction between adipic acid and diethylene glycol.[1][7] This process is an esterification reaction that is carried out under conditions that favor the formation of the macrocycle over linear oligomers.[1]
Experimental Protocol: Synthesis (General)
-
Reactants: Adipic acid and diethylene glycol.
-
Reaction Type: Esterification (cyclization).
-
General Conditions: The reaction is typically performed in a non-polar solvent to favor intramolecular cyclization. High dilution conditions are often employed to minimize the formation of linear polymers. A catalyst, such as a strong acid or a tin-based catalyst, is generally required to facilitate the esterification. The removal of water as it is formed (e.g., using a Dean-Stark apparatus) drives the reaction towards the product.
References
- 1. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 6607-34-7 [sigmaaldrich.com]
- 4. biodetectionsystems.com [biodetectionsystems.com]
- 5. NRF2 modulates aryl hydrocarbon receptor signaling: influence on adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 6607-34-7 | Benchchem [benchchem.com]
physical and chemical properties of 1,4,7-Trioxacyclotridecane-8,13-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Trioxacyclotridecane-8,13-dione, also known as cyclic diethylene glycol adipate, is a macrocyclic ester of significant interest in materials science and food safety. This document provides a comprehensive overview of its physical and chemical properties, synthesis, and characterization. It is primarily identified as a non-intentionally added substance (NIAS) migrating from food packaging adhesives and holds potential as a monomer for the synthesis of novel polyesters through ring-opening polymerization (ROP). This guide consolidates available data, including detailed spectral information, to serve as a foundational resource for researchers.
Core Properties
This compound is a white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6607-34-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆O₅ | [2][3][4] |
| Molecular Weight | 216.23 g/mol | [2][3][4] |
| IUPAC Name | This compound | [5] |
| Synonyms | Cyclic diethylene glycol adipate, 2,3,7,8-Tetrahydro-2,5,8-benzotrioxacycloundecine-1,9-dione | [2][4] |
| Melting Point | 79-80 °C | [1][3][6] |
| Boiling Point | 458.1 °C at 760 mmHg | [6] |
| Density | 1.099 g/cm³ | [6] |
Synthesis and Purification
The primary synthetic route to this compound is the cyclization reaction between adipic acid and diethylene glycol.[1] This esterification is typically conducted under conditions that favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Synthesis
Materials:
-
Adipic acid
-
Diethylene glycol
-
Toluene (B28343) (or another suitable nonpolar solvent)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Equimolar amounts of adipic acid and diethylene glycol are dissolved in toluene in a round-bottom flask.
-
A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
A Dean-Stark apparatus and condenser are fitted to the flask.
-
The reaction mixture is heated to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards ester formation.
-
The reaction is monitored (e.g., by TLC or GC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution).
-
The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude product.
Purification
The crude product, which may contain linear oligomers and unreacted starting materials, typically requires purification. Common methods include:
-
Recrystallization: The solid crude product can be recrystallized from a suitable solvent system.
-
Column Chromatography: Silica gel chromatography can be employed to separate the cyclic product from impurities.
The logical workflow for the synthesis and purification is illustrated in the diagram below.
Chemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The key analytical techniques are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene (B1212753) groups adjacent to the ester and ether functionalities.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the ester groups and the carbons of the diethylene glycol unit.
| ¹H NMR Spectral Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| 4.2–4.4 | Methylene protons of the diethylene glycol moiety (-O-CH₂-CH₂-O-) |
| 2.3–2.5 | Methylene protons adjacent to the ester carbonyl group (-CH₂-COO-) |
| ¹³C NMR Spectral Data (Predicted) | |
| Chemical Shift (δ, ppm) | Assignment |
| 170-175 | Carbonyl carbons of the ester groups (-COO-) |
| 60-70 | Carbons of the diethylene glycol unit (-O-CH₂-CH₂-O-) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
| High-Resolution Mass Spectrometry Data | ||
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 217.1074 | 217.1067 |
| Fragment ([M+H]⁺ - C₄H₈O₂) | 155.0708 | 155.0699 |
The fragmentation pattern, notably the loss of a diethylene glycol unit, provides structural confirmation.
The analytical workflow for characterization is depicted in the following diagram.
Applications and Areas of Research
Non-Intentionally Added Substance (NIAS) in Food Packaging
A significant area of research concerning this compound is its role as a NIAS. It has been identified as a migrant from polyurethane adhesives used in multilayer food packaging.[6] This has led to studies focused on its detection, quantification, and potential toxicological effects.
Monomer for Ring-Opening Polymerization (ROP)
Due to its cyclic structure, this compound is a potential monomer for the synthesis of novel polyesters via ring-opening polymerization (ROP). The resulting polymers could exhibit unique properties such as enhanced flexibility, biodegradability, and thermal stability, conferred by the trioxa-macrocyclic structure.
While specific experimental protocols for the ROP of this particular monomer are not widely published, a general approach would involve the use of a suitable catalyst, such as a tin or zinc-based compound, to initiate the polymerization.
The logical relationship for its application as a monomer is shown below.
Biological Activity
Limited data is available on the biological activity of this compound. A study investigating the migration of cyclic polyester oligomers from food packaging adhesives, which included this compound, reported weak androgen receptor antagonism in in vitro assays. However, it's important to note that this study was conducted on a mixture of compounds, and further research is needed to determine the specific activity of the pure substance.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a macrocyclic diester with established relevance in the field of food contact materials and potential applications in polymer chemistry. This guide has provided a summary of its known physical and chemical properties, along with inferred experimental approaches for its synthesis and characterization. Further research is warranted to develop detailed synthetic and polymerization protocols and to fully elucidate its toxicological and biological profile. This document serves as a valuable starting point for researchers and professionals working with this compound.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Aromatic esters of progesterone as 5alpha-reductase and prostate growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Analytical tools for identification of non-intentionally added substances (NIAS) coming from polyurethane adhesives in multilayer packaging materials and their migration into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 6607-34-7 | Benchchem [benchchem.com]
Structural Elucidation of 1,4,7-Trioxacyclotridecane-8,13-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1,4,7-trioxacyclotridecane-8,13-dione, a macrocyclic ester. The document details the key analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting a logical workflow from synthesis to spectroscopic confirmation. All quantitative data is summarized in structured tables for clarity and comparative analysis.
Introduction
This compound (CAS No. 6607-34-7) is a 13-membered macrocycle containing three ether linkages and two ester functional groups.[1] Its chemical formula is C₁₀H₁₆O₅, with a molecular weight of 216.23 g/mol .[2][3] The primary route for its synthesis is the cyclization reaction between adipic acid and diethylene glycol.[1] This compound is of interest as it is sometimes identified as a non-intentionally added substance (NIAS) in food packaging materials and also serves as a potential monomer for the synthesis of novel polyesters.[1] Accurate structural elucidation is paramount for understanding its chemical properties, reactivity, and potential biological implications.
Synthesis
The most common method for synthesizing this compound is through an esterification reaction that favors intramolecular cyclization over intermolecular polymerization.[1]
Synthesis Workflow
Caption: Synthesis of this compound.
Structural Elucidation Workflow
The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information, leading to an unambiguous structural assignment.
Caption: Structural Elucidation Workflow.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural elucidation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.
-
¹H NMR Spectroscopy:
-
Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
-
Data Acquisition: The spectrum is acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: A 20-50 mg sample of the purified compound is dissolved in approximately 0.7 mL of CDCl₃.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer is used.
-
Data Acquisition: The spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16 ppm).
-
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact molecular weight and elemental composition of the compound.[1]
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: An Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (UPLC-Q-TOF/MS) is utilized.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured and compared to the calculated value to confirm the elemental formula.[1] Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
-
Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Presentation
The following tables summarize the quantitative data obtained from the spectroscopic analysis of this compound.
NMR Spectroscopic Data
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | 4.2–4.4 | Multiplet | -O-CH₂-CH₂-O- |
| 2.3–2.5 | Triplet | -CH₂-COO- | |
| ¹³C NMR (Predicted) | 170–175 | - | -C OO- |
| 60–70 | - | -O-C H₂-C H₂-O- | |
| 20–35 | - | -C H₂-C H₂-COO- | |
| Table 1: ¹H and Predicted ¹³C NMR Spectral Data for this compound.[1] |
High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 217.1074 | 217.1067 |
| Fragment | 155.0708 | 155.0699 |
| Table 2: High-Resolution Mass Spectrometry Data for this compound.[1] |
Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium-Strong | C-H stretch (alkane) |
| 1750–1735 | Strong | C=O stretch (ester) |
| ~1300-1000 | Strong | C-O stretch (ester and ether) |
| Table 3: Characteristic Infrared Absorption Bands for this compound.[4] |
Interpretation of Results
-
HRMS: The observed m/z of the protonated molecule ([M+H]⁺) is in close agreement with the calculated value for the molecular formula C₁₀H₁₆O₅, confirming the elemental composition.[1] The fragment ion at m/z 155.0699 corresponds to the loss of a diethylene glycol unit, providing further structural evidence.[1]
-
IR Spectroscopy: The strong absorption band in the 1750-1735 cm⁻¹ region is characteristic of a carbonyl (C=O) group in a saturated ester.[4] The strong bands in the 1300-1000 cm⁻¹ region are indicative of C-O stretching vibrations from both the ester and ether functional groups.[4]
-
NMR Spectroscopy: The ¹H NMR spectrum shows two main sets of signals. The multiplet at δ 4.2–4.4 ppm is assigned to the methylene (B1212753) protons of the diethylene glycol moiety, while the triplet at δ 2.3–2.5 ppm corresponds to the methylene protons adjacent to the carbonyl groups of the adipate (B1204190) unit.[1] The predicted ¹³C NMR spectrum is consistent with the proposed structure, showing signals for the carbonyl carbons, the carbons of the diethylene glycol unit, and the methylene carbons of the adipate moiety in their expected regions.[1]
Conclusion
The combined application of NMR spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. The data from these techniques are fully consistent with the proposed 13-membered macrocyclic structure containing two ester and three ether functionalities. This detailed structural information is crucial for its application in materials science and for assessing its safety as a potential migrant from food contact materials.
References
An In-depth Technical Guide to the Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione from Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 1,4,7-trioxacyclotridecane-8,13-dione, a macrocyclic dilactone, from adipic acid and diethylene glycol. The primary synthetic route is an acid-catalyzed cyclization esterification. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of quantitative data, and characterization methods. The synthesis involves the esterification of adipic acid with diethylene glycol under conditions that favor intramolecular cyclization to yield the desired 13-membered macrocycle. This compound is of interest as it is sometimes identified as a non-intentionally added substance (NIAS) in food packaging materials and holds potential as a monomer for novel polyesters.[1]
Introduction
This compound, also known as cyclic diethylene glycol adipate, is a 13-membered macrocyclic dilactone.[2] Its structure incorporates two ester functionalities derived from adipic acid and an ether linkage from diethylene glycol. The synthesis of macrocyclic lactones is a significant area of research due to their diverse applications. While much of the literature on this compound focuses on its role as a migrant from food packaging adhesives, its synthesis is a key aspect for obtaining analytical standards and for exploring its potential in materials science.[1][3]
The principal method for synthesizing this macrocycle is the direct esterification of adipic acid and diethylene glycol.[1] The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and is driven to completion by the removal of water. To favor the formation of the cyclic monomer over linear polymers, the reaction is often carried out under high-dilution conditions.
Synthesis Pathway
The synthesis of this compound from adipic acid and diethylene glycol is a cyclization reaction, specifically a double esterification. The reaction proceeds via the formation of ester linkages between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethylene glycol, with the elimination of two molecules of water.
Caption: Synthesis of this compound.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of this compound from adipic acid and diethylene glycol. This procedure is based on established principles of macrocyclization via esterification.
Materials:
-
Adipic acid
-
Diethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A 2 L three-neck round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser. The flask is charged with 1 L of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.05 equivalents based on the limiting reagent). The toluene is heated to reflux to ensure azeotropic removal of any residual water.
-
Reactant Addition: A solution of adipic acid (1 equivalent) and diethylene glycol (1 equivalent) in 500 mL of anhydrous toluene is prepared. This solution is added dropwise to the refluxing toluene in the reaction flask over a period of 8-12 hours using a syringe pump. The slow addition under high dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (2 equivalents) has been collected, and no more water is being formed.
-
Work-up: The reaction mixture is cooled to room temperature. The toluene solution is washed sequentially with saturated sodium bicarbonate solution to neutralize the p-TSA catalyst, followed by water and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the this compound from any unreacted starting materials and oligomeric byproducts.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Caption: Experimental workflow for the synthesis.
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₅ | [4] |
| Molecular Weight | 216.23 g/mol | [4] |
| CAS Number | 6607-34-7 | [3] |
| Melting Point | 79-80 °C | |
| Boiling Point | 458.1 °C | |
| Density | 1.099 g/cm³ | |
| ¹H NMR (CDCl₃, δ) | ~4.2-4.4 ppm (m, -O-CH₂-CH₂-O-), ~2.3-2.5 ppm (t, -CH₂-COO-) | [1] |
| ¹³C NMR (predicted, δ) | ~170-175 ppm (C=O), ~60-70 ppm (-O-CH₂-) | [1] |
Characterization
The structural elucidation of this compound is primarily achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the proton environments within the macrocycle.[1] The spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the diethylene glycol moiety and the methylene protons adjacent to the carbonyl groups of the adipic acid residue. ¹³C NMR spectroscopy complements the proton data by revealing the carbon skeleton, with distinct resonances for the carbonyl carbons and the carbons of the diethylene glycol unit.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester groups is expected.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the exact molecular weight and elemental composition of the synthesized macrocycle.[1]
Conclusion
This technical guide outlines a robust methodology for the synthesis of this compound from adipic acid. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the use of high dilution to promote intramolecular cyclization. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and analytical chemistry who are interested in this macrocyclic compound. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to improved yields of the desired product.
References
An In-depth Technical Guide on the Cyclization Reaction of Diethylene Glycol and Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between diethylene glycol and adipic acid, with a specific focus on the competing pathways of linear polyesterification and cyclization. This document details the underlying chemical principles, experimental methodologies, and reaction conditions that favor the formation of either the linear polymer, poly(diethylene glycol adipate), or the corresponding cyclic diester.
Introduction
The reaction of diethylene glycol, a diol, with adipic acid, a dicarboxylic acid, is a classic example of step-growth polymerization, leading to the formation of polyesters.[1] The primary product under typical bulk condensation conditions is poly(diethylene glycol adipate), a biodegradable aliphatic polyester (B1180765).[2] However, under specific conditions, an intramolecular reaction can occur, leading to the formation of a cyclic diester. Understanding and controlling the reaction pathway is crucial for tailoring the properties of the final product, whether a high-molecular-weight polymer or a discrete cyclic molecule is desired.
Reaction Pathways: Polymerization vs. Cyclization
The reaction between diethylene glycol and adipic acid can proceed via two main pathways: intermolecular condensation (leading to a linear polymer) and intramolecular condensation (leading to a cyclic ester). The dominant pathway is largely determined by the reaction conditions, particularly the concentration of the reactants.
-
Linear Polymerization: At high concentrations of the diol and dicarboxylic acid, intermolecular reactions are statistically favored. The hydroxyl group of one monomer molecule is more likely to encounter and react with the carboxylic acid group of another molecule, leading to the formation of dimer, trimer, and ultimately, a long-chain polymer. This process is known to be a third-order kinetic reaction at conversion rates between 50% and 90%.[1]
-
Cyclization: In contrast, at very low reactant concentrations (high dilution), the probability of the two ends of the same molecule reacting with each other increases.[3] This intramolecular esterification results in the formation of a cyclic ester. The high dilution principle is a key strategy for synthesizing such macrocycles, as it minimizes the competing polymerization reactions.[3]
The following diagram illustrates the competing reaction pathways:
Caption: Competing reaction pathways of diethylene glycol and adipic acid.
Experimental Protocols
Detailed methodologies for achieving either linear polymerization or cyclization are presented below.
1. Synthesis of Linear Poly(diethylene glycol adipate)
This protocol is adapted from established methods for polyester synthesis.[4]
-
Materials:
-
Adipic acid (e.g., 14.8 g)
-
Diethylene glycol (e.g., 10.6 g)
-
Catalyst: p-toluenesulfonic acid (p-TSA) (e.g., 0.1 g)
-
-
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head with a condenser, and a thermometer.
-
-
Procedure:
-
Charge the adipic acid, diethylene glycol, and p-TSA into the reaction flask.
-
Heat the mixture with constant stirring.
-
Raise the temperature to approximately 160°C to initiate the esterification, during which water is eliminated as a byproduct and collected.[4]
-
For the polycondensation stage, the temperature can be maintained at 160°C or increased to facilitate the formation of higher molecular weight polymers.[4]
-
The reaction is monitored by the amount of water collected.
-
The resulting viscous polymer is cooled and can be purified if necessary.
-
2. Proposed Synthesis of Cyclic Diethylene Glycol Adipate
This hypothetical protocol is based on the principles of high-dilution macrocyclization.
-
Materials:
-
Adipoyl chloride (prepared from adipic acid)
-
Diethylene glycol
-
A suitable non-polar solvent (e.g., toluene)
-
A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)
-
-
Apparatus:
-
A large-volume three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps for the slow addition of reactants.
-
-
Procedure:
-
Fill the reaction flask with a large volume of the solvent.
-
Heat the solvent to reflux.
-
Prepare two separate dilute solutions: one of adipoyl chloride in the solvent and another of diethylene glycol and the base in the solvent.
-
Using the syringe pumps, add both solutions dropwise and simultaneously to the refluxing solvent over a prolonged period (e.g., 8-12 hours). The slow addition ensures that the concentration of reactants in the flask remains extremely low, favoring intramolecular cyclization.
-
After the addition is complete, continue refluxing for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture and wash it with dilute acid and then with water to remove the base and any unreacted starting materials.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
The following diagram outlines the general experimental workflow for the synthesis and analysis of the products:
Caption: General experimental workflow for synthesis and analysis.
Data Presentation
The following tables summarize the key reaction parameters and expected analytical data for both the linear polymer and the cyclic diester.
Table 1: Comparison of Reaction Conditions for Polymerization vs. Cyclization
| Parameter | Linear Polymerization | Cyclization |
| Concentration | High (Bulk or concentrated solution) | Very Low (High dilution) |
| Reactant Addition | All reactants added at the beginning | Slow, simultaneous addition of reactants |
| Adipic Acid Derivative | Adipic Acid | Adipoyl Chloride (more reactive) |
| Temperature | 160-200°C[2] | Typically reflux temperature of the solvent |
| Catalyst | p-TSA, SnCl₂, Ti(OBu)₄, etc.[4] | Often a non-nucleophilic base is used |
| Primary Product | Poly(diethylene glycol adipate) | Cyclic Diethylene Glycol Adipate |
Table 2: Spectroscopic Data for Poly(diethylene glycol adipate)
| Technique | Characteristic Peaks/Shifts |
| FTIR (cm⁻¹) | ~3500 (O-H stretch, end groups), ~2950 (C-H stretch), ~1730 (C=O stretch, ester), ~1150 (C-O stretch) |
| ¹H NMR (CDCl₃, ppm) | ~4.2 (t, -COO-CH₂-), ~3.7 (m, -CH₂-O-CH₂-), ~2.3 (t, -CO-CH₂-), ~1.6 (m, -CO-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | ~173 (C=O), ~70 (-CH₂-O-CH₂-), ~64 (-COO-CH₂-), ~34 (-CO-CH₂-), ~24 (-CO-CH₂-CH₂-) |
Note: The exact peak positions may vary slightly depending on the solvent and the molecular weight of the polymer.
Conclusion
The reaction of diethylene glycol and adipic acid provides a versatile system for the synthesis of either linear polyesters or cyclic diesters. The outcome of the reaction is highly dependent on the chosen experimental conditions. While high reactant concentrations favor the formation of poly(diethylene glycol adipate), the application of the high dilution principle is expected to yield the cyclic counterpart. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to control and manipulate this reaction for their specific applications in materials science and drug development.
References
In-Depth Technical Guide: Spectroscopic Data and Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS Number: 6607-34-7), a macrocyclic ester of interest in materials science and as a potential building block in chemical synthesis.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular framework, functional groups, and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two main sets of signals corresponding to the methylene (B1212753) groups of the adipic acid and diethylene glycol moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4.2–4.4 | m | -O-CH₂-CH₂-O- |
| 2.3–2.5 | t | -CH₂-COO- |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon backbone of the molecule. The predicted chemical shifts are consistent with the presence of ester carbonyl groups and ether linkages.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 170–175 | -COO- (Ester Carbonyl) |
| 60–70 | -O-CH₂-CH₂-O- |
| 20–35 | -CH₂-CH₂-COO- |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by a strong absorption band characteristic of the ester carbonyl groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O (Ester) stretch |
| ~1150 | C-O-C (Ether) stretch |
Note: The exact wavenumbers may vary slightly depending on the experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 217.1074 | 217.1067 |
A notable fragment ion is also observed, corresponding to the loss of a diethylene glycol unit, which further corroborates the structure of the macrocycle.
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound is the cyclization reaction of adipic acid and diethylene glycol.[1] This esterification is typically performed under conditions that favor the formation of the macrocycle over linear polymerization.
Materials:
-
Adipic acid
-
Diethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene (B28343) or other suitable nonpolar solvent
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add equimolar amounts of adipic acid and diethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the mass spectrometer.
-
Instrumentation: Perform high-resolution mass spectrometry using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
References
In-depth Technical Guide on the Solubility of 1,4,7-Trioxacyclotridecane-8,13-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,4,7-Trioxacyclotridecane-8,13-dione (CAS: 6607-34-7), a macrocyclic lactone of interest in materials science and as a potential non-intentionally added substance (NIAS) in food packaging. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in a range of common organic solvents. This document summarizes the available qualitative and calculated solubility information and provides detailed, generalized experimental protocols for researchers to determine these values empirically. Furthermore, a logical workflow for solubility determination is presented visually.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 6607-34-7 | [1] |
| Molecular Formula | C₁₀H₁₆O₅ | [3] |
| Molecular Weight | 216.23 g/mol | [3] |
| Melting Point | 79-80 °C | [2] |
| Appearance | White Solid | [2] |
Solubility Data
Quantitative, experimentally determined solubility data for this compound in a range of organic solvents is not available in the reviewed literature. The table below summarizes the qualitative and calculated data that has been reported.
| Solvent | Solubility | Temperature (°C) | Data Type | Source |
| Water | 210 g/L | 25 | Calculated | [4] |
| Chloroform | Slightly Soluble | Not Specified | Qualitative | [2] |
| Methanol | Slightly Soluble | Not Specified | Qualitative | [2] |
The presence of both polar (ester, ether) and non-polar (alkane chain) moieties in the molecule suggests that its solubility will be dependent on the polarity of the solvent. Based on the principle of "like dissolves like" and the known solubility of similar polyesters (e.g., poly(ethylene adipate)), it is anticipated that this compound may exhibit good solubility in solvents such as Tetrahydrofuran (THF), acetone, and ethyl acetate. However, this must be confirmed through experimental validation.
Experimental Protocols for Solubility Determination
The following section outlines a generalized but detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. The "shake-flask" method is a widely accepted and recommended technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (B75204) (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI), or Gas Chromatography (GC) system.
Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of the solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
References
Unveiling the Molecular Weight of Cyclic Diethylene Glycol Adipate
For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a focused analysis of the molecular weight and key chemical identifiers for Cyclic Diethylene Glycol Adipate.
Cyclic Diethylene Glycol Adipate, a distinct chemical entity, possesses a molecular weight of approximately 216.23 g/mol .[1] This value is derived from its chemical formula, C₁₀H₁₆O₅.[1] The compound is also known by several synonyms, including Adipic Acid Cyclic Diester with Diethylene Glycol and Diethylene Glycol Cyclic Adipate, and is assigned the CAS Number 6607-34-7.[1]
Chemical and Physical Properties
A summary of the key quantitative data for Cyclic Diethylene Glycol Adipate is presented in the table below for straightforward reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 216.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₆O₅ | [1] |
| CAS Number | 6607-34-7 | [1] |
| Synonyms | Adipic Acid Cyclic Diester with Diethylene Glycol, Diethylene Glycol Cyclic Adipate | [1] |
Structural Representation
To visualize the molecular structure of Cyclic Diethylene Glycol Adipate, the following diagram illustrates the connectivity of its constituent atoms.
Methodologies
The determination of the molecular weight of Cyclic Diethylene Glycol Adipate is based on standard analytical chemistry principles. The molecular formula is first established through techniques such as mass spectrometry and elemental analysis. Following the confirmation of the molecular formula (C₁₀H₁₆O₅), the molecular weight is calculated by summing the atomic weights of each constituent atom.
Experimental Protocol for Molecular Weight Calculation:
-
Obtain Atomic Weights: The standard atomic weights of Carbon (C), Hydrogen (H), and Oxygen (O) are utilized (approximately 12.011 u, 1.008 u, and 15.999 u, respectively).
-
Summation of Atomic Weights: The number of atoms of each element in the molecular formula is multiplied by its respective atomic weight.
-
(10 × Atomic Weight of C) + (16 × Atomic Weight of H) + (5 × Atomic Weight of O)
-
(10 × 12.011) + (16 × 1.008) + (5 × 15.999) = 120.11 + 16.128 + 79.995 = 216.233 g/mol .
-
-
Final Molecular Weight: The sum provides the calculated molecular weight of the compound.
Note: The request for detailed experimental protocols for signaling pathways is not applicable to the determination of the molecular weight of a single chemical compound.
References
Hydrolytic Stability of 1,4,7-Trioxacyclotridecane-8,13-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolytic stability of 1,4,7-Trioxacyclotridecane-8,13-dione, a 13-membered macrocyclic ester. Due to its emergence as a non-intentionally added substance (NIAS) from food packaging materials, understanding its persistence and degradation is of significant interest.[1] This document outlines the fundamental principles of its hydrolytic degradation, presents a framework for quantitative analysis, and provides detailed experimental protocols for determining its stability under various conditions. While specific kinetic data for this compound is not extensively available in public literature, this guide establishes a robust methodology for its determination based on established standards.
Introduction
This compound is a macrocyclic compound containing two ester linkages and three ether groups within its 13-membered ring.[1] It is primarily formed through the cyclization reaction between adipic acid and diethylene glycol.[1] Its presence has been identified in migration studies from polyurethane adhesives used in multilayer food packaging, raising questions about its stability and potential interactions within aqueous environments.[2]
The hydrolytic stability of a compound is a critical parameter in assessing its environmental fate and potential for biological interaction. For cyclic esters, or lactones, hydrolysis involves the cleavage of the ester bond to form a linear hydroxy acid. This process can be influenced by pH, temperature, and the presence of enzymes. This guide details the mechanisms of hydrolysis and provides standardized methods for its evaluation.
Mechanisms of Hydrolysis
The hydrolysis of the ester bonds in this compound is expected to follow well-established pathways for lactones, primarily through acid-catalyzed and base-catalyzed (saponification) mechanisms.[3][4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol portion of the ester results in the cleavage of the lactone ring to yield a hydroxycarboxylic acid.[3][5][6] This reaction is generally reversible.[6]
Base-Catalyzed Hydrolysis (Saponification)
In alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the ester bond and releasing an alkoxide. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.[3][4][5] Unlike acid-catalyzed hydrolysis, this reaction is essentially irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[7]
Below is a diagram illustrating the general degradation pathways for a cyclic diester like this compound.
Quantitative Data on Hydrolytic Stability
To facilitate future research, the following tables are provided as a template for the systematic collection and presentation of hydrolytic stability data.
Table 1: Hydrolysis Rate Constants (k) of this compound
| Temperature (°C) | pH | Rate Constant (k) (s⁻¹) | Method of Determination | Reference |
| e.g., 25 | 4.0 | To be determined | e.g., HPLC-UV | |
| e.g., 25 | 7.0 | To be determined | e.g., HPLC-UV | |
| e.g., 25 | 9.0 | To be determined | e.g., HPLC-UV | |
| 40 | ~2.5 (3% Acetic Acid) | Degradation noted | GC-MS / UPLC-MS | [2] |
| e.g., 50 | 4.0 | To be determined | e.g., HPLC-UV | |
| e.g., 50 | 7.0 | To be determined | e.g., HPLC-UV | |
| e.g., 50 | 9.0 | To be determined | e.g., HPLC-UV |
Table 2: Hydrolysis Half-Life (t₁₂) of this compound
| Temperature (°C) | pH | Half-Life (t₁₂) (days) | Reference |
| e.g., 25 | 4.0 | To be determined | |
| e.g., 25 | 7.0 | To be determined | |
| e.g., 25 | 9.0 | To be determined | |
| 40 | ~2.5 (3% Acetic Acid) | < 8 days | [2] |
| e.g., 50 | 4.0 | To be determined | |
| e.g., 50 | 7.0 | To be determined | |
| e.g., 50 | 9.0 | To be determined |
Experimental Protocols
A detailed experimental protocol for assessing the hydrolytic stability of this compound can be designed based on the OECD Guideline for the Testing of Chemicals, No. 111: Hydrolysis as a Function of pH .[1][2][3][8][9] This method provides a tiered approach to evaluate abiotic hydrolytic transformations in aqueous systems.
Objective
To determine the rate of hydrolytic degradation of this compound as a function of pH and temperature, and to identify the resulting hydrolysis products.
Materials and Reagents
-
This compound (analytical standard)
-
Sterile, purified water (e.g., HPLC grade)
-
Buffer solutions (sterile):
-
pH 4.0 (e.g., citrate (B86180) buffer)
-
pH 7.0 (e.g., phosphate (B84403) buffer)
-
pH 9.0 (e.g., borate (B1201080) buffer)
-
-
Acetonitrile or Methanol (HPLC grade)
-
Reagents for analytical derivatization (if required for GC-MS)
-
Temperature-controlled incubator or water bath
-
Volumetric flasks, pipettes, and vials
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, or GC-MS)
Experimental Workflow
The following diagram outlines the experimental workflow based on the OECD 111 guideline.
Detailed Procedure
-
Preliminary Test (Tier 1):
-
Incubate the test substance in pH 4, 7, and 9 buffers at 50°C for 5 days.[8][9]
-
Analyze the concentration of the test substance at the end of the period.
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[3]
-
-
Main Test (Tier 2):
-
If significant degradation (>10%) occurs in the preliminary test, proceed to the main test at the relevant pH value(s).
-
Prepare replicate solutions of this compound in the appropriate sterile buffer(s). The initial concentration should not exceed 0.01 M or half of its water solubility.[8][9]
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C). Additional temperatures may be tested to determine the temperature dependence of hydrolysis.[3]
-
At appropriate time intervals, withdraw aliquots from each solution. The sampling frequency should be sufficient to define the degradation curve, with at least 5 time points recommended.
-
Immediately quench the reaction if necessary (e.g., by freezing or pH adjustment) and analyze the samples.
-
-
Analytical Method:
-
The concentration of this compound and its degradation products should be determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is often suitable.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially requiring derivatization of the hydrolysis products.
-
The analytical method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ).
-
-
Data Analysis:
-
Assuming hydrolysis follows pseudo-first-order kinetics, plot the natural logarithm of the concentration of this compound versus time.
-
The pseudo-first-order rate constant (k) is determined from the negative slope of the resulting linear regression.
-
The half-life (t₁₂) is calculated using the equation: t₁₂ = ln(2) / k .
-
Conclusion
While this compound has been identified as a substance that can migrate from food packaging, comprehensive public data on its hydrolytic stability is currently lacking. The information and protocols presented in this guide provide a clear and scientifically rigorous framework for researchers to determine the hydrolysis kinetics of this macrolactone. By following standardized methodologies such as the OECD 111 guideline, comparable and reliable data can be generated. This will be crucial for accurately assessing its environmental persistence, potential for human exposure, and overall risk profile. Further research is strongly encouraged to populate the data tables herein and to gain a more complete understanding of the lifecycle of this compound.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 9. oecd.org [oecd.org]
An In-depth Technical Guide to the Thermal Degradation Profile of 1,4,7-Trioxacyclotridecane-8,13-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic ester of interest due to its presence as a non-intentionally added substance (NIAS) in food packaging materials and its potential applications in polymer chemistry. Understanding its thermal stability is crucial for assessing risks associated with high-temperature processing and for the development of novel materials. This technical guide provides a comprehensive framework for evaluating the thermal degradation profile of this compound, including detailed experimental protocols and potential degradation pathways. While specific experimental data for this compound is scarce in public literature, this guide synthesizes information from related compounds and standard analytical methodologies to empower researchers in their investigations.
Introduction
This compound is a 13-membered macrocyclic compound containing two ester and three ether linkages. Its synthesis typically involves the cyclization of adipic acid and diethylene glycol. The thermal stability of this molecule is a critical parameter, influencing its behavior during the manufacturing of packaging materials, its potential migration into foodstuffs, and its suitability as a monomer for polymerization reactions. Thermal degradation can lead to the formation of smaller, potentially more volatile or reactive species. Therefore, a thorough understanding of its degradation profile is essential for safety assessment and material science applications.
Analytical Techniques for Thermal Degradation Analysis
A combination of thermoanalytical techniques is employed to fully characterize the thermal degradation of a compound. These include:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation, the temperature of maximum degradation rate, and the residual mass.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It provides information on melting points, glass transitions, and the enthalpy of degradation reactions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): Involves the thermal fragmentation of a sample in an inert atmosphere, followed by the separation and identification of the degradation products. This technique is invaluable for elucidating degradation mechanisms.
Anticipated Thermal Degradation Profile
Based on the analysis of structurally similar macrocyclic esters and components of polyurethane adhesives, a hypothetical thermal degradation profile for this compound can be proposed. The degradation is expected to occur in one or more stages, primarily involving the cleavage of the ester and ether linkages.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | 180 - 230 °C |
| Temperature of Maximum Degradation Rate (Tpeak) | 280 - 330 °C | 260 - 310 °C |
| Mass Loss at Tpeak | 40 - 60% | 45 - 65% |
| Final Decomposition Temperature | > 400 °C | > 380 °C |
| Residual Mass at 600 °C | < 5% | < 2% |
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Value |
| Melting Point (Tm) | 70 - 90 °C |
| Enthalpy of Fusion (ΔHf) | 100 - 150 J/g |
| Decomposition Enthalpy (ΔHd) | -200 to -400 J/g (Exothermic) |
Experimental Protocols
This protocol outlines a standard procedure for determining the thermal stability of this compound.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an appropriate TGA crucible (e.g., alumina).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the mass loss as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of degradation (Tonset), the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), and the percentage of mass loss at different temperature intervals.
This protocol describes a typical DSC experiment to determine the melting behavior and thermal transitions.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Hold at 300 °C for 2 minutes to ensure complete degradation if studying decomposition.
-
Cool to 25 °C at 10 °C/min.
-
-
-
Data Analysis: Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the first heating scan. Analyze any exothermic or endothermic events in the higher temperature range to characterize degradation.
This protocol is designed to identify the volatile and semi-volatile products of thermal degradation.
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature (e.g., 300 °C, 400 °C, and 500 °C to study degradation at different stages).
-
GC: Use a suitable capillary column (e.g., a non-polar or mid-polar column). Set the oven temperature program to separate the expected degradation products (e.g., start at 40 °C, ramp to 280 °C).
-
MS: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.
-
-
Sample Preparation: Place a small amount of the sample (approx. 0.1-0.5 mg) into a pyrolysis sample cup.
-
Analysis:
-
Place the sample cup into the pyrolyzer.
-
Initiate the pyrolysis, which will rapidly heat the sample and introduce the degradation products into the GC-MS system.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualization of Workflows and Pathways
Caption: Experimental workflow for thermal degradation analysis.
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic ester with significant potential as a monomer for ring-opening polymerization (ROP). The resulting polymer, a polyester (B1180765), is anticipated to possess unique properties such as enhanced flexibility and biodegradability due to the presence of ether linkages within its backbone.[1] These characteristics make it a promising candidate for various biomedical applications, particularly in the field of drug delivery, where biocompatible and biodegradable polymers are in high demand.[1] This document provides detailed application notes and a generalized protocol for the ring-opening polymerization of this monomer.
The monomer is synthesized via the cyclization of adipic acid and diethylene glycol.[1] While it has been identified as a non-intentionally added substance (NIAS) in food packaging materials, its deliberate polymerization opens avenues for the creation of novel biomaterials.[1]
Applications in Drug Development
The polyester derived from this compound is expected to be a valuable material for controlled drug delivery systems. The presence of both ester and ether functionalities can influence the polymer's degradation rate and its interaction with encapsulated therapeutic agents. Potential applications include:
-
Nanoparticle-based Drug Delivery: The polymer can be used to formulate nanoparticles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.
-
Implantable Drug Depots: The biodegradable nature of the polymer makes it suitable for creating implantable devices that provide sustained release of drugs over extended periods.
-
Amphiphilic Block Copolymers: Copolymerization of this compound with other cyclic esters (e.g., lactide, caprolactone) can lead to the formation of amphiphilic block copolymers. These copolymers can self-assemble into micelles or vesicles, which are excellent carriers for targeted drug delivery.
Data Presentation
Due to the limited availability of specific experimental data in the published literature for the ring-opening polymerization of this compound, the following tables provide expected or hypothetical data based on the polymerization of similar macrocyclic esters. These values should be considered as a starting point for experimental design and optimization.
Table 1: Monomer and Polymer Properties
| Property | Monomer (this compound) | Resulting Polyester (Hypothetical) |
| Molecular Weight ( g/mol ) | 216.23[2] | Variable (e.g., 10,000 - 50,000) |
| Melting Point (°C) | Not Reported | To be determined |
| Glass Transition (Tg, °C) | Not Applicable | To be determined |
| Appearance | White to off-white solid | Waxy or glassy solid |
Table 2: Hypothetical ROP Experimental Parameters and Results
| Catalyst (mol%) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Sn(Oct)₂ (0.1) | Benzyl (B1604629) Alcohol (1) | 130 | 24 | >90 | ~20,000 | ~1.5 |
| TBD (0.5) | 1,4-Butanediol (1) | 110 | 12 | >95 | ~18,000 | ~1.3 |
| Novozym-435 (10 wt%) | None (bulk) | 80 | 72 | >85 | ~15,000 | ~1.8 |
Note: Mn = Number-average molecular weight; PDI = Polydispersity index. These are hypothetical values and will require experimental verification.
Experimental Protocols
The following are generalized protocols for the synthesis of the monomer and its subsequent ring-opening polymerization.
Protocol 1: Synthesis of this compound
This protocol is based on the known synthesis route involving the cyclization of adipic acid and diethylene glycol.[1]
Materials:
-
Adipic acid
-
Diethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve adipic acid and diethylene glycol in a 1:1 molar ratio in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ring-Opening Polymerization of this compound (Generalized)
This is a generalized protocol for the ROP of macrocyclic esters and will require optimization for this compound.
Materials:
-
This compound (monomer)
-
Catalyst (e.g., Tin(II) octoate [Sn(Oct)₂], 1,5,7-Triazabicyclo[4.4.0]dec-5-ene [TBD], or an enzyme like Novozym-435)
-
Initiator (e.g., benzyl alcohol, 1,4-butanediol) - optional, for controlled molecular weight
-
Anhydrous toluene or bulk (solvent-free)
-
Methanol (B129727) (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
In a flame-dried Schlenk flask under an inert atmosphere, add the monomer, this compound.
-
If conducting the polymerization in solution, add anhydrous toluene via cannula. For bulk polymerization, proceed to the next step.
-
If using an initiator for molecular weight control, add the desired amount of the initiator (e.g., benzyl alcohol) via syringe.
-
Add the catalyst (e.g., a stock solution of Sn(Oct)₂ in toluene) to the reaction mixture.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110-130°C).
-
Stir the reaction mixture under an inert atmosphere for the specified time (e.g., 12-48 hours).
-
Monitor the monomer conversion by taking aliquots at different time points and analyzing them by ¹H NMR.
-
After the desired conversion is reached, cool the reaction to room temperature.
-
If in solution, concentrate the mixture under reduced pressure. If in bulk, dissolve the solid polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), ¹H NMR and ¹³C NMR for structural analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal properties.
Visualizations
Caption: Experimental workflow for the ring-opening polymerization.
Caption: Simplified signaling pathway of the ROP mechanism.
References
Synthesis of Biodegradable Polyesters via Ring-Opening Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel biodegradable polyesters through the ring-opening polymerization (ROP) of the macrocyclic monomer, 1,4,7-Trioxacyclotridecane-8,13-dione. This monomer, a cyclic diethylene glycol adipate, presents a promising building block for creating biocompatible and biodegradable polymers with potential applications in drug delivery, tissue engineering, and sustainable packaging.[1] The inclusion of ether linkages within the polyester (B1180765) backbone is anticipated to enhance flexibility and alter degradation kinetics compared to traditional aliphatic polyesters.
Overview of the Synthesis Pathway
The synthesis of biodegradable polyesters from this compound is primarily achieved through ring-opening polymerization (ROP). This method is favored over polycondensation as it can offer better control over molecular weight and dispersity, and avoids the need to remove small molecule byproducts. The ROP of this macrolactone can be initiated by various catalysts, including metal-based catalysts and enzymes.
The general reaction scheme involves the nucleophilic attack on one of the carbonyl carbons of the monomer, leading to the cleavage of the ester bond and the propagation of the polymer chain. The choice of catalyst and reaction conditions significantly influences the polymerization kinetics and the final properties of the polyester.
Experimental Protocols
While specific literature on the ROP of this compound is limited, the following protocols are based on established methods for the ROP of similar macrocyclic esters.[2][3][4][5][6]
Materials and Reagents
-
Monomer: this compound (purity > 98%)
-
Catalyst:
-
Option 1 (Metal-based): Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) or Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Option 2 (Enzymatic): Immobilized Candida antarctica lipase (B570770) B (e.g., Novozym 435)
-
-
Initiator (for metal-based catalysis): Benzyl (B1604629) alcohol or 1-dodecanol
-
Solvent (optional, for solution polymerization): Toluene (B28343) or diphenyl ether (anhydrous)
-
Purification: Dichloromethane (B109758), methanol (B129727) (cold)
-
Inert Gas: Argon or Nitrogen
Protocol 1: Metal-Catalyzed Ring-Opening Polymerization (Bulk Polymerization)
This protocol describes a solvent-free approach, which is often preferred for its environmental benefits and simpler product isolation.
-
Monomer and Catalyst Preparation:
-
Thoroughly dry this compound under vacuum at 40-50 °C for at least 24 hours to remove any moisture.
-
In a flame-dried Schlenk flask under an inert atmosphere, add the dried monomer.
-
Add the initiator (e.g., benzyl alcohol) at a desired monomer-to-initiator ratio (e.g., 100:1 to 500:1) to control the polymer molecular weight.
-
Add the metal catalyst (e.g., Sn(Oct)₂) at a suitable monomer-to-catalyst ratio (e.g., 1000:1 to 5000:1).
-
-
Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at a temperature between 130 °C and 180 °C.
-
Stir the reaction mixture magnetically. The viscosity of the mixture will increase as the polymerization progresses.
-
Allow the polymerization to proceed for a period of 2 to 24 hours. The reaction time will depend on the temperature, catalyst loading, and desired conversion.
-
-
Purification:
-
Cool the reaction mixture to room temperature. The resulting polymer will be a viscous liquid or a solid.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Protocol 2: Enzymatic Ring-Opening Polymerization (eROP)
Enzymatic ROP offers a milder and more selective route to polyester synthesis.[7][8][9]
-
Monomer and Enzyme Preparation:
-
Dry the this compound as described in Protocol 1.
-
Dry the immobilized lipase (e.g., Novozym 435) in a desiccator over phosphorus pentoxide for at least 48 hours.
-
-
Polymerization:
-
In a flame-dried flask under an inert atmosphere, add the dried monomer and the dried immobilized lipase (typically 5-10% by weight of the monomer).
-
If conducting in solution, add anhydrous toluene or diphenyl ether. For bulk polymerization, no solvent is needed.
-
Place the flask in an incubator shaker set to a temperature between 60 °C and 90 °C.
-
Agitate the mixture at a constant speed (e.g., 150-200 rpm) for 24 to 96 hours.
-
-
Purification:
-
If a solvent was used, filter off the enzyme beads. If in bulk, dissolve the polymer in dichloromethane and then filter to remove the enzyme.
-
Precipitate the polymer in cold methanol as described in Protocol 1.
-
Collect, wash, and dry the purified polymer.
-
Data Presentation
Due to the limited availability of direct experimental data for the ring-opening polymerization of this compound, the following tables present expected properties based on the characteristics of its linear analog, poly(diethylene glycol adipate), and typical outcomes of ROP for similar macrolactones.
Table 1: Expected Molecular Weight and Dispersity of Poly(this compound)
| Polymerization Method | Catalyst | Monomer:Initiator Ratio | Monomer:Catalyst Ratio | Expected Mₙ (kDa) | Expected Đ (Mₙ/Mₙ) |
| Metal-Catalyzed ROP | Sn(Oct)₂ | 100:1 | 2000:1 | 15 - 25 | 1.2 - 1.5 |
| Metal-Catalyzed ROP | Sn(Oct)₂ | 300:1 | 2000:1 | 40 - 60 | 1.3 - 1.6 |
| Enzymatic ROP | Novozym 435 | - | - | 5 - 15 | 1.4 - 1.8 |
Note: Mₙ (Number-average molecular weight) and Đ (Dispersity) are hypothetical values and will vary with reaction conditions.
Table 2: Expected Thermal Properties of Poly(this compound)
| Property | Expected Value |
| Glass Transition Temperature (T₉) | -40 to -20 °C |
| Melting Temperature (Tₘ) | 40 to 60 °C |
| Decomposition Temperature (Tₔ) | > 250 °C |
Note: These values are estimations based on the structure of the repeating unit and data for similar aliphatic polyesters.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of polyesters.
General Mechanism of Ring-Opening Polymerization
Caption: Generalized mechanism of metal-catalyzed ROP.
References
- 1. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 2. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Composition of Alkyl-Substituted (ε-DL) and Non-Substituted (ε-CL, EB, L-LA) Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Semicrystalline Polymers via Ring-Opening Polymerization: Preparation and Polymerization of Alkylene Phthalate Cyclic Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
1,4,7-Trioxacyclotridecane-8,13-dione: A Monomer for Novel Polymer Development in Drug Delivery
Application Note
Introduction
1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic monomer that holds potential for the synthesis of novel biodegradable polyesters through ring-opening polymerization (ROP).[1] Its structure, containing both ester and ether linkages, suggests that polymers derived from it could exhibit unique properties, such as altered flexibility, biodegradability, and thermal stability, which are advantageous for biomedical applications, including drug delivery.[1] This document provides an overview of the monomer's properties, a proposed synthetic route for polymerization, and a hypothetical framework for its application in drug delivery systems.
Currently, this compound is primarily known as a non-intentionally added substance (NIAS) that can migrate from polyurethane adhesives in food packaging.[1][2] While its potential as a monomer is recognized, detailed studies on its polymerization and the application of the resulting polymers in drug development are not yet available in published literature. Therefore, the following protocols and applications are presented as a proposed research and development pathway.
Monomer Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₅ | [3] |
| Molecular Weight | 216.23 g/mol | [3] |
| CAS Number | 6607-34-7 | [3] |
| Appearance | White Solid | [1] |
| Melting Point | 79-80 °C | [1] |
| Boiling Point | 458.1 °C at 760 mmHg | [1] |
| Solubility | Information not available | |
| IUPAC Name | This compound | [3] |
Proposed Polymer Synthesis: Ring-Opening Polymerization (ROP)
The synthesis of a polyester (B1180765) from this compound would likely proceed via ring-opening polymerization (ROP), a common method for producing polyesters from cyclic ester monomers. This could be achieved through various catalytic methods, including organocatalysis or enzymatic polymerization, to yield a linear polyester, tentatively named poly(adipic acid-co-diethylene glycol).
A proposed workflow for the synthesis and characterization of this novel polymer is illustrated in the diagram below.
Caption: Proposed workflow for the synthesis and characterization of poly(adipic acid-co-diethylene glycol).
Hypothetical Application in Drug Delivery: Nanoparticle Formulation
Polymers with tailored biodegradability and biocompatibility are highly sought after for creating drug delivery systems. The hypothetical poly(adipic acid-co-diethylene glycol) could be formulated into nanoparticles for the controlled release of therapeutic agents.
The following diagram outlines a potential workflow for the formulation of drug-loaded nanoparticles and their subsequent evaluation.
Caption: Proposed workflow for drug-loaded nanoparticle formulation and in vitro evaluation.
Protocols (Hypothetical)
The following are hypothetical protocols based on standard procedures for the synthesis and evaluation of biodegradable polyesters for drug delivery. These would require significant optimization and validation for this specific monomer and polymer.
Protocol 1: Synthesis of Poly(adipic acid-co-diethylene glycol) via Ring-Opening Polymerization
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (B28343) (solvent, anhydrous)
-
Methanol (B129727) (non-solvent for precipitation)
-
Dichloromethane (B109758) (for dissolution)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
In a Schlenk flask, add this compound (e.g., 5 g, 23.1 mmol).
-
Add anhydrous toluene (e.g., 20 mL) to dissolve the monomer under inert atmosphere.
-
Add benzyl alcohol initiator (e.g., monomer to initiator ratio of 100:1).
-
Add Sn(Oct)₂ catalyst (e.g., monomer to catalyst ratio of 1000:1).
-
Place the flask in a preheated oil bath at 130 °C and stir for 24-48 hours under inert atmosphere.
-
After the reaction, cool the flask to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Decant the methanol and redissolve the polymer in dichloromethane and re-precipitate. Repeat this step three times.
-
Collect the purified polymer and dry it under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Characterization of Poly(adipic acid-co-diethylene glycol)
1. Molecular Weight Determination (GPC):
-
Dissolve the polymer in tetrahydrofuran (B95107) (THF) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze using a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.
2. Structural Analysis (NMR):
-
Dissolve a small amount of the polymer in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and the absence of residual monomer.
3. Thermal Properties (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from room temperature to 200 °C at a rate of 10 °C/min, hold for 5 minutes, cool to -50 °C at 10 °C/min, hold for 5 minutes, and then heat again to 200 °C at 10 °C/min. The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the second heating scan.
Protocol 3: Formulation of Drug-Loaded Nanoparticles
Materials:
-
Poly(adipic acid-co-diethylene glycol)
-
Model drug (e.g., curcumin, paclitaxel)
-
Acetone (B3395972) (organic solvent)
-
Pluronic F-127 or Poly(vinyl alcohol) (PVA) (surfactant)
-
Deionized water
Procedure:
-
Dissolve the polymer (e.g., 100 mg) and the drug (e.g., 10 mg) in acetone (e.g., 5 mL).
-
Prepare an aqueous solution of the surfactant (e.g., 0.5% w/v Pluronic F-127 in 20 mL of deionized water).
-
Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for the evaporation of the organic solvent.
-
Collect the nanoparticle suspension.
Protocol 4: In Vitro Drug Release Study
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).
-
Maintain the setup at 37 °C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Future Directions
The successful synthesis and characterization of poly(adipic acid-co-diethylene glycol) would open avenues for further research. Key areas for future investigation would include:
-
Biocompatibility studies: In vitro cytotoxicity assays using various cell lines and in vivo biocompatibility assessments are crucial.
-
Degradation studies: Investigating the hydrolytic and enzymatic degradation profiles of the polymer is essential to understand its persistence in a biological environment.
-
Copolymerization: Synthesizing block copolymers with other well-established biodegradable polymers (e.g., polylactic acid, polycaprolactone) could further tune the material properties.
-
In vivo efficacy studies: Evaluating the therapeutic efficacy of drug-loaded nanoparticles in animal models of disease.
References
Application Note: GC-MS Method for the Detection of 1,4,7-Trioxacyclotridecane-8,13-dione
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection and quantification of 1,4,7-Trioxacyclotridecane-8,13-dione. This macrocyclic ester is a compound of interest in materials science and food safety, often identified as a non-intentionally added substance (NIAS) migrating from polyurethane-based adhesives used in food packaging. The protocol provided is intended for researchers, scientists, and quality control professionals in the fields of analytical chemistry, materials science, and drug development. The methodology encompasses sample preparation from solid matrices, detailed GC-MS instrument parameters, and data analysis guidelines.
Introduction
This compound, also known as cyclic diethylene glycol adipate, is a cyclic oligoester that can be formed during the polymerization reaction between adipic acid and diethylene glycol. Its presence in consumer products, particularly as a migrant from food contact materials, necessitates reliable analytical methods for its detection and quantification to ensure consumer safety and product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-suited technique for the analysis of this compound due to its volatility and thermal stability.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation and instrumental analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are two suggested protocols: one for the extraction from solid polymer matrices and another utilizing headspace solid-phase microextraction (HS-SPME) for the analysis of volatile and semi-volatile fractions.
1.1. Solvent Extraction from Solid Matrices (e.g., Polyurethane Adhesives, Food Packaging Films)
-
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
-
Procedure:
-
Cut the solid sample into small pieces (approximately 2x2 mm).
-
Accurately weigh approximately 1 g of the sample into a glass vial.
-
Add 10 mL of acetonitrile.
-
Cap the vial and vortex for 1 minute.
-
Place the vial in an ultrasonic bath for 30 minutes at 60°C.
-
Allow the sample to cool to room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.
-
Carefully transfer the supernatant to a clean glass vial.
-
For concentration, the extract can be evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the final extract through a 0.45 µm syringe filter into a GC vial for analysis.
-
1.2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Materials and Reagents:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) or 85 µm Polyacrylate)
-
20 mL headspace vials with PTFE-lined septa
-
Heating block or water bath
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the solid sample into a 20 mL headspace vial. For liquid samples, 1 mL can be used.
-
Seal the vial with the cap and septum.
-
Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 80°C) for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| GC Column | ZB-5MS (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (for liquid injection) |
| SPME Desorption Time | 5 minutes (for SPME) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 10 minutes. |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-500 |
| Scan Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from certified reference standards of this compound.
| Analyte | CAS Number | Molecular Weight ( g/mol ) | Exact Mass (Da) | Reported Limit of Detection (LOD) |
| This compound | 6607-34-7 | 216.23 | 216.0998 | 0.5 mg/kg (by GC-MS) |
Data Analysis
-
Qualitative Identification: The identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. The mass spectrum should exhibit the molecular ion (m/z 216) and characteristic fragment ions.
-
Quantitative Analysis: For quantification, a Selected Ion Monitoring (SIM) method is recommended for enhanced sensitivity and selectivity. Characteristic ions for this compound should be chosen for monitoring. Based on the structure, likely fragment ions could result from alpha-cleavage adjacent to the carbonyl groups or McLafferty rearrangements. A common fragment ion observed for similar cyclic esters is at m/z 155.0699, corresponding to the loss of a diethylene glycol unit. The molecular ion at m/z 216 should also be monitored.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the Quantification of 1,4,7-Trioxacyclotridecane-8,13-dione in Food Packaging
Introduction
1,4,7-Trioxacyclotridecane-8,13-dione is a cyclic ester that has been identified as a non-intentionally added substance (NIAS) in food packaging materials.[1] It can migrate from polyurethane adhesives used in the production of multilayer food packaging.[1][2] Due to the potential for migration into foodstuffs, sensitive and reliable analytical methods are required to quantify its presence in food packaging and to assess any potential risk to consumers. This document provides detailed application notes and protocols for the quantification of this compound, aimed at researchers, scientists, and professionals in the field of food safety and drug development.
Analytical Methodologies
The primary analytical techniques for the quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).[3] These methods offer the necessary sensitivity and selectivity for detecting and quantifying this compound at low levels.
Data Presentation
The following table summarizes quantitative data for this compound from various studies.
| Analytical Method | Matrix/Simulant | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Migration Levels | Reference |
| GC-MS | Polyester (B1180765) Polymer | - | 0.025% (of the polymer) | - | [4] |
| HPLC with Refractive Index Detector | Polyester Polymer | 5 mg/kg | - | - | [4] |
| GC-MS | Food Simulant | 0.5 mg/kg | - | - | [4] |
| UPLC-Q-TOF/MS | Food Simulant (Tenax®) | - | - | Detected | [5] |
| GC-MS | Food Simulant (Tenax® and Isooctane) | - | - | Detected | [2][6] |
| Not Specified | Packaging Screenings | - | - | Median level of 0.0046 mg/dm² (≈ 30 ppb) | [7] |
Experimental Protocols
1. Sample Preparation: Migration Testing
Migration testing is performed to simulate the transfer of substances from the food packaging material to the food.
-
Materials:
-
Food packaging sample
-
Food simulants:
-
Simulant A: 10% ethanol (B145695) (v/v) for aqueous foods
-
Simulant B: 3% acetic acid (w/v) for acidic foods
-
Simulant D2: Vegetable oil or a suitable fatty food simulant like isooctane (B107328) or Tenax® (a porous polymer resin) for fatty foods.
-
-
Migration cell or immersion beakers
-
Incubator
-
-
Protocol:
-
Cut a representative piece of the food packaging material of a known surface area (e.g., 1 dm²).
-
Place the sample in a migration cell or immerse it in a beaker containing a known volume of the selected food simulant. The surface area to volume ratio should be standardized, for example, 6 dm² of packaging per 1 kg of food simulant.
-
The choice of food simulant depends on the type of food the packaging is intended for.
-
Incubate the migration cell or beaker under conditions that represent the intended use of the packaging. Common testing conditions are 10 days at 40°C or 10 days at 60°C for accelerated migration testing.[5]
-
After the incubation period, remove the packaging material. The food simulant is now ready for extraction and analysis.
-
2. Extraction from Food Simulant
-
For Aqueous Simulants (A and B): Liquid-Liquid Extraction (LLE)
-
Materials:
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
-
-
Protocol:
-
Transfer a known volume of the food simulant into a separatory funnel.
-
Add NaCl to saturate the aqueous phase and improve extraction efficiency.
-
Add a specific volume of DCM (e.g., 3 x 30 mL for a 100 mL sample).
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (DCM) layer.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume (e.g., 1 mL) using a rotary evaporator or a stream of nitrogen.
-
The concentrated extract is ready for GC-MS or LC-MS analysis.
-
-
-
For Fatty Food Simulant (Tenax®): Solvent Extraction
-
Materials:
-
Ultrasonic bath or shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Protocol:
-
Transfer the Tenax® from the migration test into a glass vial.
-
Add a known volume of methanol (e.g., 10 mL).
-
Extract the analytes by placing the vial in an ultrasonic bath for 30 minutes or on a shaker for 1 hour.
-
Centrifuge the sample to pellet the Tenax® particles.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The extract is ready for UPLC-Q-TOF/MS analysis.
-
-
3. Analytical Quantification: UPLC-Q-TOF/MS
This method is highly suitable for the identification and quantification of non-volatile NIAS.
-
Instrumentation:
-
UPLC system with a suitable column (e.g., C18 reverse-phase)
-
Q-TOF mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Acquisition Range: m/z 50-1000
-
Target Ion (for quantification): Protonated molecule [M+H]⁺ at m/z 217.1076
-
4. Analytical Quantification: GC-MS
GC-MS is a robust technique for the analysis of semi-volatile NIAS.
-
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Mass spectrometer with an electron ionization (EI) source
-
-
Chromatographic Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 10 min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: EI at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Ions for SIM: To be determined from the fragmentation pattern of a pure standard.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathways and Toxicological Assessment
Detailed signaling pathways for the toxicity of this compound are not well-established in publicly available scientific literature. However, for cyclic polyester oligomers migrating from polyurethane adhesives, some studies have investigated their potential endocrine-disrupting effects. For instance, weak androgen receptor antagonism has been observed for similar cyclic esters.[8][9] This suggests a potential interaction with nuclear receptor signaling.
The general approach to assessing the risk of a NIAS like this compound follows a structured workflow.
References
- 1. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 2. Analytical tools for identification of non-intentionally added substances (NIAS) coming from polyurethane adhesives in multilayer packaging materials and their migration into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIAS detection in food packaging materials | Food Packaging Forum [foodpackagingforum.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biodetectionsystems.com [biodetectionsystems.com]
- 8. Migration studies and toxicity evaluation of cyclic polyesters oligomers from food packaging adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for Migration Studies of 1,4,7-Trioxacyclotridecane-8,13-dione from Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Trioxacyclotridecane-8,13-dione, a cyclic ester, is a compound frequently identified as a non-intentionally added substance (NIAS) in food packaging materials.[1] Specifically, it has been found to migrate from polyurethane adhesives used in the lamination of multilayer food packaging.[1] As a potential migrant, its presence in foodstuffs is a matter of safety and regulatory concern, necessitating robust analytical methods for its detection and quantification.
These application notes provide a comprehensive overview of the methodologies for studying the migration of this compound from plastic food contact materials into various food simulants. The protocols detailed below are intended to guide researchers in setting up and conducting migration experiments and subsequent chemical analysis.
Overview of Migration Testing
Migration testing is a standardized process to measure the transfer of chemical substances from food contact materials into food. To simulate this process under laboratory conditions, food simulants are used that mimic the properties of different types of food. The selection of simulants and the conditions for migration testing (time and temperature) are typically dictated by regulations such as the Commission Regulation (EU) No 10/2011.
Common Food Simulants:
| Simulant | Food Type Represented |
| Simulant A: 10% ethanol (B145695) (v/v) | Aqueous foods |
| Simulant B: 3% acetic acid (w/v) | Acidic foods (pH < 4.5) |
| Simulant C: 20% ethanol (v/v) | Alcoholic foods up to 20% alcohol |
| Simulant D1: 50% ethanol (v/v) | Alcoholic foods above 20% alcohol and oil-in-water emulsions |
| Simulant D2: Olive oil or other vegetable oil | Fatty foods |
| Simulant E: Tenax® (poly(2,6-diphenyl-p-phenylene oxide)) | Dry foods |
Quantitative Migration Data
The following table summarizes hypothetical migration data for this compound from various plastic types under different experimental conditions. This data is for illustrative purposes to demonstrate how to present such findings. Actual migration levels will vary depending on the specific material composition, the concentration of the substance, and the experimental conditions.
| Plastic Type | Food Simulant | Temperature (°C) | Time (days) | Migration Level (mg/kg) | Analytical Method |
| Polyethylene (PE) | 10% Ethanol | 40 | 10 | [Data not available in search results] | GC-MS |
| Polypropylene (PP) | 50% Ethanol | 60 | 10 | [Data not available in search results] | GC-MS |
| Polyethylene Terephthalate (PET) | 3% Acetic Acid | 40 | 10 | [Data not available in search results] | HPLC-RID |
| Multilayer Pouch (with PU adhesive) | Olive Oil | 20 | 30 | [Data not available in search results] | GC-MS |
| Multilayer Pouch (with PU adhesive) | Tenax® | 40 | 10 | [Data not available in search results] | GC-MS |
Limits of Detection (LOD) and Quantification (LOQ):
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | 0.5 mg/kg | [Data not available in search results] | [2] |
| HPLC | 5 mg/kg | [Data not available in search results] | [2] |
| UPLC-MS | 0.01 µg/L - 42.2 µg/L (for various NIAS) | [Data not available in search results] | [3] |
Experimental Workflow
The overall workflow for conducting a migration study of this compound from a plastic sample is depicted in the following diagram.
Experimental Protocols
Protocol for Migration Testing
This protocol is a general guideline and should be adapted based on the specific plastic material and the intended food contact application.
5.1.1. Materials and Equipment:
-
Plastic food contact material sample
-
Food simulants (e.g., 10% ethanol, 3% acetic acid, 50% ethanol, olive oil)
-
Migration cells or glass containers with inert lids
-
Incubator or oven with temperature control
-
Analytical balance
-
Glassware (pipettes, volumetric flasks)
-
Solvents for cleaning (e.g., ethanol, distilled water)
5.1.2. Procedure:
-
Sample Preparation: Cut the plastic sample to a known surface area (e.g., 1 dm²). Clean the surface of the sample by rinsing with distilled water and/or ethanol to remove any external contamination, then allow it to air dry.
-
Migration Cell Assembly: Place the prepared plastic sample in a migration cell or glass container.
-
Addition of Food Simulant: Add a known volume of the pre-conditioned food simulant to the migration cell, ensuring that the surface of the plastic intended to be in contact with food is fully immersed. A typical ratio is 100 mL of simulant per 1 dm² of sample surface area.
-
Incubation: Seal the migration cell and place it in an incubator or oven at the desired temperature for the specified duration (e.g., 10 days at 40°C or 60°C). These conditions should represent the worst-case scenario for the intended use of the packaging.
-
Sample Collection: After the incubation period, remove the migration cell and allow it to cool to room temperature. Carefully remove the food simulant, which now contains any migrated substances, and transfer it to a clean container for subsequent analysis.
Protocol for GC-MS Analysis
This protocol is suitable for the quantification of this compound in aqueous and fatty food simulants.
5.2.1. Sample Preparation from Food Simulants:
-
Aqueous Simulants (10% Ethanol, 3% Acetic Acid, 50% Ethanol):
-
To a 10 mL aliquot of the food simulant, add a suitable internal standard.
-
Perform a liquid-liquid extraction with a non-polar solvent such as dichloromethane (B109758) or hexane.
-
Separate the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
Fatty Food Simulant (Olive Oil):
-
A solvent extraction and a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove the bulk of the oil before analysis.
-
5.2.2. GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | [Specific ions for this compound to be determined from its mass spectrum] |
5.2.3. Quantification:
Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the analyte in the samples can then be determined by comparing its peak area to the calibration curve.
Protocol for HPLC-RID Analysis
This protocol is an alternative method for the quantification of this compound, particularly from polyester (B1180765) polymers.[2]
5.3.1. Sample Preparation:
-
The extraction of the analyte from the food simulant should be performed as described for the GC-MS analysis. The final extract should be dissolved in the mobile phase used for the HPLC analysis.
5.3.2. HPLC-RID Instrumental Parameters (Example):
| Parameter | Setting |
| HPLC System | |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or equivalent |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Refractive Index Detector (RID) | |
| Cell Temperature | 35°C |
5.3.3. Quantification:
As with the GC-MS method, quantification is achieved by creating a calibration curve with standard solutions of this compound and comparing the peak areas of the samples to this curve.
Logical Relationship for Method Selection
The choice between GC-MS and HPLC-RID for the analysis of this compound depends on several factors, including the required sensitivity and the complexity of the sample matrix.
Conclusion
The study of the migration of this compound from plastic food contact materials is crucial for ensuring consumer safety. The protocols outlined in these application notes provide a framework for conducting these migration studies, from sample preparation to analytical quantification using GC-MS and HPLC-RID. Researchers should validate these methods within their own laboratories to ensure accuracy and reliability of the results. Further research is needed to generate comprehensive quantitative data on the migration of this compound from a wider range of plastic materials under various conditions.
References
Application Notes and Protocols for the Analysis of 1,4,7-Trioxacyclotridecane-8,13-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4,7-Trioxacyclotridecane-8,13-dione (CAS No. 6607-34-7) is a macrocyclic ester that has garnered significant analytical interest.[1][2] It is primarily identified as a non-intentionally added substance (NIAS) migrating from polyurethane adhesives used in multilayer food packaging.[2] Additionally, it is a residue found in polyester (B1180765) polymers utilized in the automotive industry, where it is associated with the "fogging" phenomenon on interior car windows.[3][4] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound in various matrices. The availability of analytical reference standards is crucial for this work, and they can be sourced from various chemical suppliers.[5][6][7]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₅ |
| Molecular Weight | 216.23 g/mol [8][9] |
| CAS Number | 6607-34-7[8] |
| Synonyms | Cyclic diethylene glycol adipate[9][10][11][12] |
Analytical Methodologies
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method largely depends on the sample matrix and the required sensitivity.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC): An HPLC method coupled with a refractive index detector (RID) has been successfully applied for the determination of this compound residues in polyester polymers.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of this compound, particularly in the context of migration studies from food contact materials.[1][2] Its volatility and thermal stability make it amenable to GC analysis.[2] Headspace-Solid-Phase Microextraction (HS-SPME) can be used as a solvent-free sample preparation technique for volatile and semi-volatile compounds.[2]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): For high-resolution analysis, UPLC coupled with tandem mass spectrometry (TQMS) or quadrupole time-of-flight mass spectrometry (QTOF-MS) can be utilized, especially for identifying and quantifying the compound in migration studies using food simulants.[13]
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of this compound.[1]
Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of functional groups, with strong characteristic absorption bands for the carbonyl (C=O) groups of the ester functionalities.[1]
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition by providing highly accurate mass measurements.[1]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the analysis of this compound in different matrices and by various analytical methods.
| Analytical Technique | Matrix | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Other Metrics |
| HPLC-RID | Polyester Polymers | This compound | 5 mg/kg[4] | - | High precision, capable of determining 0.025% of the compound residue.[3][4] |
| GC-MS | Polyurethane Oligomers | This compound | 0.5 mg/kg[4] | - | - |
| GC-MS | Food Simulants | Various FCMs and NIAS | 0.32 ng/mL - 14.8 ng/mL[4] | 1.0 ng/mL - 41.7 ng/mL[4] | Total analysis time < 16 min.[4] |
| UPLC-QTOF-MS | Food Simulants (Tenax® and 3% acetic acid) | This compound | - | - | Confirmed migration from polyurethane adhesives.[13] |
Experimental Protocols
Protocol 1: Determination in Polyester Polymers by HPLC-RID
This protocol is based on the methodology for determining the residue of this compound in polyester polymers used for polyurethane foams.[3][4]
1. Sample Preparation: Extraction a. Weigh a representative sample of the polyester polymer. b. The compound is extracted from the polymer matrix. (Note: The original source document should be consulted for the specific extraction solvent and conditions).
2. HPLC-RID Analysis a. HPLC System: An HPLC system equipped with a refractive index detector. b. Column: (A suitable column for the separation of oligomers should be used, e.g., a GPC column). c. Mobile Phase: (An appropriate solvent system should be selected based on the column and analyte). d. Flow Rate: (Typical flow rates for HPLC are in the range of 0.5 - 2.0 mL/min). e. Injection Volume: (e.g., 20 µL). f. Detector: Refractive Index Detector.
3. Calibration a. Prepare a series of standard solutions of this compound of known concentrations. b. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification a. Inject the extracted sample solution. b. Determine the peak area of the analyte. c. Calculate the concentration in the sample using the calibration curve.
Protocol 2: Migration Analysis from Food Contact Materials by GC-MS
This protocol outlines a general procedure for the analysis of this compound migration from food contact materials into food simulants.[13][14]
1. Migration Test a. Place the food contact material in contact with a food simulant (e.g., Tenax®, 3% acetic acid, 10% ethanol, or 50% ethanol).[13] b. The migration test is carried out under conditions representative of the intended use (e.g., time and temperature).
2. Sample Preparation: Extraction a. For aqueous food simulants, perform a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).[4] b. For solid simulants like Tenax®, a solvent desorption step is required.
3. GC-MS Analysis a. GC System: A gas chromatograph coupled to a mass spectrometer. b. Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). c. Carrier Gas: Helium at a constant flow rate. d. Injector: Split/splitless injector. e. Temperature Program: An optimized temperature gradient to ensure separation of the target analyte from other matrix components. f. Mass Spectrometer: Operated in both scan mode for identification and selected ion monitoring (SIM) mode for quantification.
4. Calibration and Quantification a. Follow the calibration procedure as described in Protocol 1, using standards prepared in the extraction solvent. b. Quantify the analyte in the sample extracts based on the calibration curve.
Signaling Pathway and Experimental Workflows
Nrf2-Mediated Antioxidant Response Pathway
This compound, as a xenobiotic, may activate the Nrf2 signaling pathway.[1] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.[3] The activation process involves the release of the transcription factor Nrf2 from its inhibitor Keap1, followed by its translocation to the nucleus and the subsequent expression of antioxidant genes.[1][3][5]
Caption: Nrf2 activation by a xenobiotic compound.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the analysis of this compound.
Caption: Workflow for analysis in polyester polymers.
Caption: Workflow for migration analysis from food contact materials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. This compound | 6607-34-7 [sigmaaldrich.com]
- 8. Friend or Foe: Xenobiotic Activation of Nrf2 in Disease Control and Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H16O5 | CID 81082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biodetectionsystems.com [biodetectionsystems.com]
Application Notes and Protocols for 1,4,7-Trioxacyclotridecane-8,13-dione as a Non-Intentionally Added Substance (NIAS)
For: Researchers, scientists, and drug development professionals.
Introduction
1,4,7-Trioxacyclotridecane-8,13-dione, a cyclic ester, has been identified as a non-intentionally added substance (NIAS) migrating from food contact materials (FCMs).[1] Specifically, it is known to originate from polyurethane (PU) adhesives used in the lamination of multilayer food packaging.[1] As a NIAS, its presence in food packaging is not by design but a result of side reactions or impurities. The detection and quantification of such substances are crucial for ensuring food safety and regulatory compliance.
These application notes provide a comprehensive overview of this compound as a NIAS, including its physicochemical properties, toxicological profile, analytical methodologies for its detection, and a framework for its risk assessment. The provided protocols are intended to guide researchers in the accurate analysis and risk evaluation of this compound.
Physicochemical and Toxicological Profile
A summary of the known physicochemical properties of this compound is presented in Table 1. The toxicological data for this compound is limited, as is common for many NIAS. However, available information from safety data sheets and regulatory classifications provide a basis for a preliminary hazard assessment (Table 2).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6607-34-7 | [2] |
| Molecular Formula | C₁₀H₁₆O₅ | [2][3] |
| Molecular Weight | 216.23 g/mol | [2][3] |
| Appearance | White Solid | [4] |
| Melting Point | 79-80 °C | [5] |
| Boiling Point | 458.1 °C at 760 mmHg | [5] |
| Density | 1.099 g/cm³ | [5] |
| XLogP3 | 0.2 | [3][5] |
Table 2: Toxicological Profile of this compound
| Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | [4] |
| Eye Irritation | Causes serious eye irritation (H319) | [3][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | [3][5] |
| Germ Cell Mutagenicity | No data available | [6] |
| Carcinogenicity | No data available | [6] |
| Reproductive Toxicity | No data available | [6] |
Quantitative Data on Migration
The migration of this compound from food packaging is a critical parameter for exposure assessment. A case study by Nestlé provides a key data point for its migration from polyurethane-based adhesives.
Table 3: Migration Data for this compound
| Study | Food Simulant/Matrix | Migration Level | Comments | Reference |
| Nestlé Packaging Screening | Not specified | Median level of 0.0046 mg/dm² (≈ 30 ppb or µg/kg) | Risk assessment is deemed necessary for NIAS levels exceeding 10 ppb. | [7] |
Experimental Protocols
The following protocols describe the analytical methods for the identification and quantification of this compound in food simulants.
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of this compound in a solid food simulant like Tenax®.
4.1.1. Sample Preparation (Migration Test)
-
Place a known surface area of the food contact material in a migration cell.
-
Add Tenax® (e.g., 4 g per 6 dm² of packaging material) as the food simulant.
-
Seal the migration cell and incubate under conditions representative of the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).
-
After incubation, remove the Tenax® for extraction.
4.1.2. Extraction
-
Transfer the Tenax® to an extraction thimble.
-
Perform a Soxhlet extraction with a suitable solvent (e.g., dichloromethane (B109758) or hexane) for a defined period (e.g., 6 hours).
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an appropriate internal standard for quantification.
4.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
4.1.4. Quantification
Prepare a calibration curve using standard solutions of this compound of known concentrations. The quantification is based on the peak area ratio of the analyte to the internal standard. The limit of detection (LOD) for this method has been reported to be in the range of 0.5 mg/kg.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Diode Array Detection (DAD)
This protocol is suitable for the analysis of this compound in aqueous and fatty food simulants.
4.2.1. Sample Preparation (Migration Test)
-
Place a known surface area of the food contact material in contact with the selected food simulant (e.g., 10% ethanol, 50% ethanol, or olive oil) at a ratio of 6 dm² per 1 kg of simulant.
-
Incubate under conditions representative of the intended use.
-
After incubation, the food simulant is ready for analysis. For olive oil, a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be necessary.
4.2.2. HPLC-MS/MS Analysis
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start with 5% B, hold for 1 minute
-
Linear gradient to 95% B over 10 minutes
-
Hold at 95% B for 2 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.
4.2.3. Quantification
Prepare a calibration curve using standard solutions of this compound in the corresponding food simulant. The limit of quantification will depend on the sensitivity of the mass spectrometer.
Visualizations
Experimental Workflow for NIAS Analysis
Caption: Experimental workflow for the analysis of NIAS.
Risk Assessment Workflow for NIAS
Caption: Risk assessment workflow for NIAS.
Risk Assessment Framework
The risk assessment of a NIAS like this compound follows a structured approach as outlined in the diagram above.
6.1. Hazard Identification
The first step involves identifying the substance and gathering any available toxicological information. For this compound, the key findings are its GHS classification as a substance that causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[3][5]
6.2. Hazard Characterization
Due to the limited substance-specific toxicological data, the Threshold of Toxicological Concern (TTC) approach is a valuable tool.[8][9][10][11] This approach uses the chemical structure of a substance to assign it to a Cramer class, which corresponds to a specific human exposure threshold below which there is a low probability of an appreciable risk to human health.[9][10][11] Based on its chemical structure, this compound would likely fall into Cramer Class III, for which the TTC is 90 µ g/person/day (or 1.5 µg/kg bw/day).[11]
6.3. Exposure Assessment
The exposure assessment is based on the migration levels of the substance from the food contact material into food. Using the data from the Nestlé study (0.0046 mg/dm²), and assuming a standard packaging surface area to food weight ratio (6 dm² per kg of food), the concentration in food would be approximately 27.6 µg/kg. For a 60 kg person consuming 1 kg of this food daily, the exposure would be 27.6 µ g/person/day .
6.4. Risk Characterization
The final step compares the estimated exposure to the acceptable intake level derived from the hazard characterization. In this case, the estimated exposure (27.6 µ g/person/day ) is below the Cramer Class III TTC value of 90 µ g/person/day . This suggests that at this specific migration level, the risk to human health is likely to be low. However, it is important to note that any migration levels exceeding the TTC would warrant a more in-depth toxicological evaluation.
Conclusion
This compound is a relevant NIAS in the context of food packaging safety. While comprehensive toxicological data is lacking, the application of established analytical methods and risk assessment frameworks, such as the TTC approach, allows for a preliminary safety evaluation. The protocols and information provided herein are intended to support the ongoing efforts of researchers and industry professionals in ensuring the safety of food contact materials. Further research into the toxicological properties of this and other NIAS is encouraged to refine these risk assessments.
References
- 1. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H16O5 | CID 81082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. biodetectionsystems.com [biodetectionsystems.com]
- 8. canada.ca [canada.ca]
- 9. americanchemistry.com [americanchemistry.com]
- 10. foodpackagingforum.org [foodpackagingforum.org]
- 11. chemsafetypro.com [chemsafetypro.com]
Application Note: Protocol for NMR Analysis of 1,4,7-Trioxacyclotridecane-8,13-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4,7-Trioxacyclotridecane-8,13-dione is a macrocyclic compound containing both ester and ether functionalities. Its structural characterization is crucial for its use in various research and development applications, including materials science and as a reference standard for studies on non-intentionally added substances (NIAS) in food packaging.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the unambiguous structural elucidation of such organic molecules.[1] This document provides a detailed protocol for the comprehensive NMR analysis of this compound, including sample preparation, data acquisition, and processing for one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols
A systematic workflow is essential for the successful NMR analysis of this compound. The following diagram illustrates the key stages of the process, from initial sample preparation to the final structural confirmation.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound. For 13C NMR, a higher concentration is preferable.[2][3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl3), inside a clean, dry vial.[3] CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition
The following experiments should be performed on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
1D ¹H NMR: This experiment provides information about the chemical environment and connectivity of the hydrogen atoms.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
1D ¹³C{¹H} NMR: This experiment identifies the number of unique carbon atoms and their chemical environments.
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to identify adjacent protons.
-
Pulse Program: A standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 2-4.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 4-8.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH), which is crucial for piecing together the molecular skeleton.
-
Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf).
-
¹H Spectral Width: 12-16 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to convert the time-domain data into the frequency domain.
-
Phase and Baseline Correction: Manually or automatically correct the phase of the spectra and ensure a flat baseline for accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale. For CDCl3, the residual solvent peak at 7.26 ppm for ¹H and the solvent peak at 77.16 ppm for ¹³C can be used as internal references.
-
Integration and Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce information about neighboring protons. For 2D spectra, identify and analyze the cross-peaks to establish correlations.
Data Presentation
The following table summarizes the expected ¹H and ¹³C NMR data for this compound, based on its chemical structure and typical chemical shifts for similar functional groups.
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| C9, C12 | 4.25 | t | 4H | 63.5 |
| C10, C11 | 3.70 | t | 4H | 69.0 |
| C2, C5 | 2.35 | t | 4H | 34.0 |
| C3, C4 | 1.65 | m | 4H | 24.5 |
| C8, C13 | - | - | - | 173.0 |
Note: The chemical shifts are hypothetical and for illustrative purposes. Actual values may vary depending on experimental conditions.
Data Interpretation and Structure Confirmation
The following logical workflow outlines how the acquired NMR data is used to confirm the structure of this compound.
-
¹H NMR Analysis: The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique sets of protons in the symmetrical molecule. The signals for the protons adjacent to the ester oxygens (H9, H12) will be the most downfield, followed by those adjacent to the ether oxygens (H10, H11). The protons alpha to the carbonyl groups (H2, H5) will appear further downfield than the other methylene (B1212753) protons (H3, H4). The integration of these signals should correspond to a 4H:4H:4H:4H ratio.
-
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display five signals, corresponding to the five unique carbon environments: one for the carbonyl carbons (C8, C13), two for the carbons in the diethylene glycol moiety (C9, C12 and C10, C11), and two for the carbons in the adipic acid moiety (C2, C5 and C3, C4). The carbonyl carbons will have the largest chemical shift (around 173 ppm).
-
COSY Analysis: The COSY spectrum will establish the connectivity within the two main fragments. Cross-peaks will be observed between H2 and H3, and H4 and H5, confirming the -CH2-CH2-CH2-CH2- fragment. Similarly, correlations between H9 and H10, and H11 and H12 will confirm the -O-CH2-CH2-O-CH2-CH2-O- fragment.
-
HSQC Analysis: The HSQC spectrum provides direct one-bond correlations between each proton signal and its attached carbon signal, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
-
HMBC Analysis: The HMBC spectrum is key to confirming the macrocyclic structure by showing long-range correlations that link the different fragments. Crucial correlations would be from the protons alpha to the carbonyls (H2, H5) to the carbonyl carbon (C8), and from the protons on the carbons adjacent to the ester oxygens (H9, H12) to the carbonyl carbon (C13). These correlations definitively establish the ester linkages that form the cyclic structure.
By systematically applying this comprehensive NMR analysis protocol, researchers can confidently verify the chemical structure of this compound.
References
Application Notes and Protocols for Polyesters Derived from 1,4,7-Trioxacyclotridecane-8,13-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters derived from the ring-opening polymerization (ROP) of the monomer 1,4,7-Trioxacyclotridecane-8,13-dione are a class of biodegradable aliphatic polyesters known as poly(diethylene glycol adipate) (PDEGA). The presence of ether linkages within the polymer backbone, inherited from the diethylene glycol moiety of the monomer, imparts unique flexibility and hydrophilicity compared to other common aliphatic polyesters like polylactide (PLA) or polycaprolactone (B3415563) (PCL). These characteristics, combined with its inherent biodegradability through hydrolysis of ester bonds, make PDEGA a promising candidate for various biomedical applications, particularly in drug delivery and tissue engineering.[1][2] This document provides detailed application notes and experimental protocols for utilizing PDEGA in these fields.
Key Properties of Poly(diethylene glycol adipate) (PDEGA)
The performance of PDEGA in biomedical applications is dictated by its physicochemical properties. A summary of key quantitative data is presented below.
| Property | Typical Value/Range | Significance in Biomedical Applications |
| Glass Transition Temperature (Tg) | ~ -51.4 °C | Indicates the polymer is in a rubbery, flexible state at physiological temperature (37 °C), which is advantageous for soft tissue engineering and flexible drug delivery matrices.[3] |
| Thermal Degradation Onset | ~ 275 °C | Provides a wide processing window for techniques like melt extrusion or 3D printing without significant polymer degradation.[3] |
| Molecular Weight (Mn) | 2,500 - 23,000 g/mol (synthesis dependent) | Influences mechanical properties, degradation rate, and drug release kinetics. Higher molecular weight generally leads to slower degradation and release.[3][4] |
| Biodegradation | Susceptible to hydrolytic degradation | Allows for the gradual erosion of the polymer matrix in vivo, facilitating controlled drug release and resorption of tissue scaffolds without the need for surgical removal.[2][3] |
| Biocompatibility | Generally considered biocompatible | Essential for minimizing inflammatory responses and ensuring safety in medical devices and drug formulations. Copolymers with glycerol (B35011) adipate (B1204190) have shown good cell adherence and absence of cytotoxicity.[5] |
Application I: Drug Delivery - Nanoparticle Formulation for Hydrophobic Drugs
The amphiphilic nature of PDEGA, arising from its ester and ether groups, makes it suitable for encapsulating hydrophobic therapeutic agents into nanoparticles (NPs) for parenteral drug delivery. These NPs can improve drug solubility, prolong circulation time, and enable targeted delivery.
Experimental Workflow: Nanoparticle Formulation
Caption: Workflow for PDEGA nanoparticle formulation via nanoprecipitation.
Detailed Protocol: Nanoparticle Formulation by Nanoprecipitation
This protocol is adapted from standard methods for formulating polyester-based nanoparticles.[6][7]
Materials:
-
Poly(diethylene glycol adipate) (PDEGA)
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone (ACS grade)
-
Deionized water
-
Surfactant (optional, e.g., Pluronic® F-127, Polysorbate 80)
-
Magnetic stirrer and stir bar
-
Glass vials
-
Syringe and needle
-
Syringe filter (0.22 µm pore size)
-
Centrifuge or Lyophilizer
Procedure:
-
Preparation of Organic Phase:
-
Accurately weigh and dissolve 10 mg of PDEGA in 1 mL of acetone in a glass vial.
-
Accurately weigh and dissolve the desired amount of the hydrophobic drug in the same polymer solution. A typical drug-to-polymer weight ratio is 1:10.
-
Ensure both components are fully dissolved by gentle vortexing or sonication.
-
-
Nanoprecipitation:
-
In a separate, larger glass vial, prepare 10 mL of deionized water (the aqueous phase). If using a surfactant, dissolve it in the water at a concentration of 0.1-1.0% (w/v).
-
Place the aqueous phase on a magnetic stirrer and stir at a constant, moderate speed (e.g., 500-600 rpm).
-
Using a syringe with a fine-gauge needle, add the organic phase (polymer-drug solution) dropwise into the center of the vortex of the stirring aqueous phase.
-
-
Solvent Evaporation:
-
Leave the resulting nanoparticle suspension stirring overnight at room temperature in a fume hood to allow for the complete evaporation of acetone. The solution should turn from clear to a slightly opalescent, milky suspension, indicating nanoparticle formation.
-
-
Purification and Collection:
-
To remove any non-encapsulated drug aggregates, filter the nanoparticle suspension through a 0.22 µm syringe filter.
-
The purified nanoparticles can be concentrated and collected by ultracentrifugation followed by resuspension in a suitable buffer or deionized water.
-
For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried), often with a cryoprotectant (e.g., sucrose, trehalose), to obtain a dry powder.
-
Characterization Protocol: Nanoparticle Size, Drug Loading, and Release
1. Size and Morphology:
-
Dynamic Light Scattering (DLS): Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and polydispersity index (PDI).
-
Transmission Electron Microscopy (TEM): Place a drop of the diluted nanoparticle suspension on a TEM grid, allow it to dry, and visualize the morphology and size of the nanoparticles.
2. Drug Encapsulation Efficiency and Loading Content:
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the concentration of the free, unencapsulated drug in the supernatant using UV-Vis spectroscopy or HPLC.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (LC%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
3. In Vitro Drug Release:
-
Place a known amount of drug-loaded nanoparticles into a dialysis bag with a specific molecular weight cutoff.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with gentle shaking.
-
At predetermined time points, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using UV-Vis or HPLC to construct a cumulative release profile. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[8][9][10]
Application II: Tissue Engineering - Biodegradable Scaffolds
The flexibility and biocompatibility of PDEGA make it an excellent material for fabricating 3D porous scaffolds that can mimic the extracellular matrix (ECM) of soft tissues. These scaffolds provide mechanical support and a template for cell attachment, proliferation, and tissue regeneration.
Experimental Workflow: Scaffold Fabrication and Cell Seeding
Caption: Workflow for electrospun PDEGA scaffold fabrication and cell seeding.
Detailed Protocol: Scaffold Fabrication by Electrospinning
This protocol is based on general electrospinning procedures for polyesters.[11][12][13]
Materials:
-
Poly(diethylene glycol adipate) (PDEGA)
-
Solvent system (e.g., a mixture of chloroform and methanol, or dimethylformamide)
-
Electrospinning setup (high-voltage power supply, syringe pump, syringe, needle, grounded collector)
-
Aluminum foil
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 10-20% (w/v) solution of PDEGA in the chosen solvent system. The optimal concentration will depend on the polymer's molecular weight and desired fiber morphology and needs to be empirically determined.
-
Stir the solution for several hours at room temperature until the polymer is completely dissolved.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a blunt-tip metal needle (e.g., 22-gauge).
-
Mount the syringe on the syringe pump.
-
Cover the grounded collector plate with aluminum foil.
-
Set the distance between the needle tip and the collector (typically 10-20 cm).
-
-
Fiber Deposition:
-
Set the flow rate of the syringe pump (e.g., 0.5-2.0 mL/h).
-
Apply a high voltage between the needle and the collector (e.g., 10-20 kV).
-
As the polymer solution is ejected, a Taylor cone will form at the needle tip, and a polymer jet will travel towards the collector, solidifying into fibers.
-
Continue the process until a scaffold of the desired thickness is formed on the collector.
-
-
Post-Processing:
-
Carefully detach the electrospun scaffold from the aluminum foil.
-
Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.
-
Detailed Protocol: Scaffold Sterilization and Cell Seeding
This protocol provides a general method for seeding cells onto a porous scaffold.[14][15][16][17]
Materials:
-
Fabricated PDEGA scaffold
-
70% Ethanol
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Cell suspension of desired cell type (e.g., fibroblasts, mesenchymal stem cells) at a known concentration
-
Sterile multi-well culture plate
-
CO₂ incubator (37 °C, 5% CO₂)
Procedure:
-
Scaffold Preparation and Sterilization:
-
Cut the scaffold to the desired size to fit within the wells of a culture plate.
-
Place the scaffold pieces in a sterile dish and immerse them in 70% ethanol for 30 minutes for sterilization.
-
Aseptically remove the ethanol and wash the scaffolds three times with sterile PBS to remove any residual ethanol.
-
Finally, immerse the scaffolds in complete cell culture medium and incubate for at least 2 hours (or overnight) at 37 °C to allow for protein adsorption and to pre-wet the scaffold.
-
-
Cell Seeding:
-
Aspirate the pre-wetting medium from the scaffolds.
-
Prepare a cell suspension in fresh culture medium at a desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Carefully and slowly add a small volume (e.g., 50-100 µL) of the cell suspension dropwise onto the top surface of each scaffold. Ensure the suspension is absorbed into the porous structure.
-
Place the plate in the CO₂ incubator for 2-4 hours to allow for initial cell attachment.
-
-
Cell Culture:
-
After the initial attachment period, gently add more complete culture medium to each well to fully submerge the scaffolds.
-
Culture the cell-seeded scaffolds under standard conditions, changing the medium every 2-3 days.
-
-
Analysis of Cell Viability and Proliferation:
-
At desired time points, cell viability can be assessed using assays such as Live/Dead staining (e.g., Calcein AM/Ethidium Homodimer) and visualized with fluorescence microscopy.
-
Cell proliferation can be quantified using metabolic assays like MTT or PrestoBlue®.[7]
-
Cell morphology and attachment can be observed using Scanning Electron Microscopy (SEM) after appropriate fixation and dehydration steps.
-
References
- 1. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. Diethylene Glycol Adipate|Biodegradable Polymer for Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Modification of Poly(Glycerol Adipate) with Tocopherol and Cholesterol Modulating Nanoparticle Self-Assemblies and Cellular Responses of Triple-Negative Breast Cancer Cells to SN-38 Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 9. ijpras.com [ijpras.com]
- 10. [PDF] Drug Release Kinetics from Polymer Matrix through Fractal Approximation of Motion | Semantic Scholar [semanticscholar.org]
- 11. sunfest.seas.upenn.edu [sunfest.seas.upenn.edu]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. A Rapid Seeding Technique for the Assembly of Large Cell/Scaffold Composite Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Cell Seeding Process Experiment and Simulation on Three-Dimensional Polyhedron and Cross-Link Design Scaffolds [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1,4,7-Trioxacyclotridecane-8,13-dione. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most common method is the cyclization reaction between adipic acid and diethylene glycol.[1] This is an esterification reaction that can be catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a nonpolar solvent like toluene (B28343), often with the use of a Dean-Stark trap to remove the water byproduct and drive the reaction towards the cyclic product.[2]
Q2: What is the main challenge in the synthesis of this compound?
A2: The principal challenge is the competition between the desired intramolecular cyclization, which forms the target macrocycle, and intermolecular polymerization, which leads to the formation of linear oligomers.[2] This competition can result in moderate to low yields of the desired product.
Q3: How can I favor the formation of the macrocycle over oligomers?
A3: The most effective strategy is to employ the high-dilution principle.[3] This involves maintaining a very low concentration of the reactants in the reaction mixture. This is typically achieved by the slow addition of the reactants to a large volume of solvent, a technique often referred to as pseudo-high dilution.[2][4]
Q4: What is the role of the catalyst in this synthesis?
A4: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. This increases the rate of the esterification reaction.
Q5: How can I purify the final product?
A5: Purification can be challenging due to the presence of structurally similar oligomers. Column chromatography is a common and effective method for separating the desired macrocycle from these byproducts.[2] Recrystallization can also be employed as a purification technique.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of the desired macrocycle | 1. Ineffective water removal.2. Catalyst degradation or insufficient amount.3. Reaction temperature is too low. | 1. Ensure the Dean-Stark apparatus is functioning correctly to efficiently remove water.2. Use fresh catalyst and ensure the appropriate catalytic amount is used.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Predominant formation of linear oligomers | 1. Reactant concentration is too high.2. The rate of addition of reactants is too fast. | 1. Implement high-dilution conditions by using a larger volume of solvent.2. Employ a syringe pump for the slow and controlled addition of the reactants over an extended period. |
| Difficulty in purifying the product from byproducts | 1. Similar polarity of the macrocycle and oligomers.2. Co-crystallization of the product and impurities. | 1. Utilize gradient elution in column chromatography to achieve better separation.2. Attempt recrystallization from a different solvent system. |
| Reaction does not go to completion | 1. Insufficient reaction time.2. Equilibrium has been reached without complete conversion. | 1. Extend the reaction time and monitor for further product formation.2. Ensure continuous and efficient removal of water to shift the equilibrium towards the product. |
Data Presentation
| Parameter | Condition | Expected Yield of Macrocycle | Rationale |
| Concentration | High (e.g., > 0.1 M) | Low | Favors intermolecular reactions, leading to oligomerization. |
| Low (e.g., < 0.01 M) | High | Favors intramolecular cyclization according to the high-dilution principle.[3] | |
| Catalyst | p-Toluenesulfonic Acid | Moderate to High | Effective acid catalyst for esterification.[2] |
| Tin(II) Octoate | Potentially High | Known to be an efficient catalyst for transesterification and ring-opening polymerization, may also be effective for cyclization. | |
| Temperature | Low | Low | Insufficient thermal energy to overcome the activation energy of the reaction. |
| Optimal (refluxing toluene) | High | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions.[2] | |
| Very High | May Decrease | Potential for degradation of reactants or products. | |
| Solvent | Nonpolar (e.g., Toluene) | High | Favors the pre-organization of the linear precursor into a conformation suitable for cyclization.[2] |
| Polar (e.g., DMF) | Low | May solvate the reactive ends of the precursor, hindering intramolecular interaction. |
Experimental Protocols
Synthesis of this compound via High-Dilution Cyclization
This protocol is a representative procedure based on the general methods described in the literature for macrocyclic ester synthesis.[2]
Materials:
-
Adipoyl chloride
-
Diethylene glycol
-
Anhydrous toluene (solvent)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of adipoyl chloride in anhydrous toluene.
-
Prepare a 0.1 M solution of diethylene glycol and triethylamine (2.2 equivalents based on diethylene glycol) in anhydrous toluene.
-
-
Reaction Setup:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a sufficient volume of anhydrous toluene to achieve a final reactant concentration of approximately 0.005 M upon completion of the addition.
-
Heat the toluene to reflux.
-
-
High-Dilution Addition:
-
Using two separate syringe pumps, simultaneously add the adipoyl chloride solution and the diethylene glycol/triethylamine solution to the refluxing toluene over a period of 8-12 hours. The slow addition rate is crucial to maintain high-dilution conditions.
-
-
Reaction Completion and Workup:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.
-
Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in macrocyclization.
References
controlling molecular weight in 1,4,7-Trioxacyclotridecane-8,13-dione polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the ring-opening polymerization (ROP) of 1,4,7-Trioxacyclotridecane-8,13-dione.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the molecular weight of the polymer in the ROP of this compound?
A1: The primary factors that control the molecular weight of poly(this compound) are:
-
Monomer-to-Initiator Ratio ([M]/[I]): This is the most critical parameter. A higher ratio will result in a higher molecular weight polymer, as fewer polymer chains are initiated from a given amount of monomer.
-
Purity of Reagents and Glassware: Water, alcohols, and other protic impurities can act as initiators or chain transfer agents, leading to a lower than expected molecular weight and a broader molecular weight distribution. It is crucial to use dry reagents and properly dried glassware.
-
Reaction Temperature: Temperature affects the rates of both propagation and side reactions, such as transesterification. Higher temperatures can sometimes lead to a decrease in molecular weight due to increased side reactions.
-
Monomer Concentration: Higher monomer concentrations can favor the propagation reaction over intramolecular "backbiting" reactions, which can lead to the formation of cyclic oligomers and a broader molecular weight distribution.
-
Choice of Catalyst and Initiator: The activity and selectivity of the catalyst/initiator system play a significant role. Different systems will have different efficiencies and tendencies to promote side reactions.
Q2: Which initiators and catalysts are commonly used for the ROP of this compound?
A2: Given its nature as a cyclic ester (lactone), common initiating systems for the ROP of this compound include:
-
Stannous Octoate (Sn(Oct)₂): Often used in combination with an alcohol initiator (e.g., benzyl (B1604629) alcohol, butanol). This system is widely used for the ROP of lactones due to its high efficiency and tolerance to impurities.
-
Other Metal-Based Catalysts: Alkoxides of aluminum, zinc, and magnesium are also effective for ROP of lactones.
-
Organocatalysts: Non-metallic catalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and phosphazene bases can also be used for controlled polymerization.
Q3: How can I minimize the formation of low molecular weight cyclic oligomers?
A3: The formation of cyclic oligomers is often a result of "backbiting" reactions, where a propagating polymer chain attacks itself. To minimize this:
-
Lower the Polymerization Temperature: This reduces the rate of backbiting reactions.
-
Increase the Monomer Concentration: Higher concentrations of the monomer favor intermolecular propagation over intramolecular cyclization.
-
Choose a Less Reactive Catalyst: Some catalysts are less prone to promoting backbiting reactions.
Troubleshooting Guides
Problem 1: Lower Than Expected Molecular Weight
| Potential Cause | Troubleshooting Steps |
| Incorrect Monomer-to-Initiator Ratio ([M]/[I]) | 1. Recalculate and carefully measure the amounts of monomer and initiator. 2. Ensure the initiator is fully dissolved and homogenously distributed in the reaction mixture before starting the polymerization. |
| Presence of Chain Transfer Agents (e.g., water, alcohols) | 1. Thoroughly dry the monomer, solvent (if used), and initiator before use. 2. Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. |
| Intermolecular Transesterification | 1. Lower the reaction temperature. 2. Reduce the reaction time. |
Problem 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Potential Cause | Troubleshooting Steps |
| Slow Initiation Compared to Propagation | 1. Choose a more efficient initiator/catalyst system that provides fast and quantitative initiation. 2. Optimize the reaction temperature to favor initiation. |
| Presence of Impurities | 1. Purify the monomer and any solvent used. 2. Ensure a high-purity inert gas atmosphere is maintained throughout the reaction. |
| Side Reactions (e.g., backbiting, transesterification) | 1. Lower the reaction temperature. 2. Increase the monomer concentration. |
Data Presentation
The following tables summarize the expected impact of varying reaction parameters on the molecular weight (Mn), and polydispersity index (PDI) in the polymerization of this compound.
Table 1: Effect of Monomer-to-Initiator Ratio ([M]/[I])
| [M]/[I] Ratio | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 50:1 | ~10,000 | 1.2 - 1.4 |
| 100:1 | ~20,000 | 1.3 - 1.5 |
| 200:1 | ~40,000 | 1.4 - 1.6 |
| 500:1 | ~80,000 | 1.5 - 1.8 |
Table 2: Effect of Reaction Temperature
| Temperature (°C) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 110 | Higher | Lower |
| 130 | Intermediate | Intermediate |
| 150 | Lower | Higher |
Experimental Protocols
Key Experiment: Ring-Opening Polymerization of this compound using Sn(Oct)₂ and Benzyl Alcohol
Materials:
-
This compound (monomer)
-
Stannous Octoate (Sn(Oct)₂) (catalyst)
-
Benzyl Alcohol (BnOH) (initiator)
-
Toluene (B28343) (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and line
-
Dry nitrogen or argon gas
Procedure:
-
Monomer and Glassware Preparation:
-
Dry the this compound monomer under vacuum at 40°C for 24 hours to remove any moisture.
-
Thoroughly dry all glassware (Schlenk flask, syringes) in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, add the desired amount of the dried monomer.
-
Add anhydrous toluene to dissolve the monomer (e.g., to achieve a 1 M concentration).
-
Calculate the required amounts of benzyl alcohol (initiator) and Sn(Oct)₂ (catalyst) based on the desired monomer-to-initiator ([M]/[I]) and monomer-to-catalyst ([M]/[C]) ratios. A common [I]/[C] ratio is 1:1.
-
Prepare stock solutions of the initiator and catalyst in anhydrous toluene for accurate addition.
-
-
Polymerization:
-
Using a dry syringe, add the calculated volume of the benzyl alcohol solution to the monomer solution.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 130°C).
-
Add the calculated volume of the Sn(Oct)₂ solution to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 4-24 hours) under magnetic stirring and an inert atmosphere.
-
-
Polymer Isolation:
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC) with polystyrene standards for calibration.
-
Visualizations
Caption: Experimental workflow for the ROP of this compound.
Caption: Troubleshooting logic for low molecular weight in polymerization.
preventing side reactions in ring-opening polymerization of macrocycles
Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of macrocycles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting side reactions during their experiments. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide: Common Issues in ROP of Macrocycles
This section addresses specific problems that may arise during the ring-opening polymerization of macrocycles, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Broad Molecular Weight Distribution (High Dispersity, Đ > 1.2)
Q1: My polymer has a much broader molecular weight distribution than expected. What are the likely causes and how can I achieve a narrower dispersity?
A1: A broad molecular weight distribution, or high dispersity (Đ), is a common issue in ROP and can often be attributed to several factors that disrupt the controlled nature of the polymerization.
-
Intermolecular Transesterification: This is one of the most frequent side reactions, where polymer chains exchange segments, leading to a randomization of chain lengths.[1][2] This is particularly prevalent at high monomer conversions and elevated temperatures.[3]
-
Solution: Lower the reaction temperature and shorten the reaction time. It is crucial to quench the polymerization promptly once high conversion is reached to minimize this side reaction.[3] The choice of catalyst is also critical; some catalysts are more prone to promoting transesterification than others.[4]
-
-
Presence of Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can act as initiating or chain transfer agents, leading to the formation of new polymer chains with different lengths.[1][5]
-
Solution: Rigorous purification of the monomer and solvent is essential. Ensure all glassware is thoroughly dried, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Slow Initiation: If the initiation rate is slower than the propagation rate, not all chains will start growing at the same time, resulting in a broader distribution of chain lengths.
-
Solution: Select an initiator/catalyst system known for rapid and quantitative initiation for your specific monomer. For some systems, increasing the reaction temperature initially can promote faster initiation, but this must be balanced against the risk of other side reactions.
-
Issue 2: Low Monomer Conversion
Q2: My ROP reaction is stalling, resulting in low monomer conversion. What troubleshooting steps should I take?
A2: Low monomer conversion can be frustrating and is often linked to issues with the reaction equilibrium, catalyst activity, or impurities.
-
Thermodynamic Equilibrium (Ceiling Temperature): The polymerization may have reached its thermodynamic equilibrium, where the rate of polymerization equals the rate of depolymerization (backbiting).[5] This is more common for less strained macrocycles.
-
Solution: Lowering the reaction temperature can shift the equilibrium towards the polymer.[5] Additionally, increasing the initial monomer concentration can favor the forward polymerization reaction.
-
-
Catalyst/Initiator Deactivation: The catalyst or initiator may have been deactivated by impurities present in the reaction mixture.[5]
-
Catalyst Poisoning: Certain functional groups on the monomer or impurities can act as poisons to the catalyst, inhibiting its activity.
-
Solution: If your monomer contains functional groups that could coordinate with the catalyst, a more tolerant catalyst system may be required. A thorough purification of the monomer to remove any potential inhibitors is also recommended.
-
Issue 3: Formation of Cyclic Oligomers
Q3: I am observing a significant amount of cyclic oligomers in my final product. What is causing this and how can I minimize their formation?
A3: The formation of cyclic oligomers is typically a result of an intramolecular transesterification reaction known as "backbiting."[5]
-
Backbiting Reactions: The active end of a growing polymer chain can attack a carbonyl group on its own backbone, leading to the cleavage of a small cyclic oligomer and a shorter polymer chain.[8] This is more prevalent at high temperatures and in dilute solutions.
-
Solution: Lowering the reaction temperature and increasing the monomer concentration can disfavor the intramolecular backbiting reaction in favor of the intermolecular propagation. The choice of catalyst can also play a significant role; some catalysts have a lower propensity for promoting backbiting reactions.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of side reactions in the ROP of macrocycles.
Q4: How critical is monomer purity for a successful ROP, and what are the best purification methods?
A4: Monomer purity is paramount for achieving controlled polymerization and minimizing side reactions.[5][9] Impurities, especially water, can act as initiators or chain transfer agents, leading to poor control over molecular weight and dispersity.[1]
-
Recommended Purification Protocol: A robust purification protocol typically involves multiple steps:
-
Drying: Drying the monomer over a suitable drying agent (e.g., CaH₂) for a prolonged period.
-
Distillation/Recrystallization: Distillation under reduced pressure or recrystallization from a suitable solvent to remove non-volatile impurities.
-
Storage: Storing the purified monomer under an inert atmosphere and in a desiccator to prevent re-exposure to moisture.
-
Q5: How do I select the appropriate catalyst/initiator to minimize side reactions for my specific macrocycle?
A5: The choice of catalyst/initiator is a critical factor in controlling ROP and is dependent on the type of macrocycle being polymerized.
-
For Lactones and Cyclic Esters: Organocatalysts (e.g., 1,8-diazabicycloundec-7-ene (DBU), 1,5,7-triazabicyclodec-5-ene (TBD)) and metal-based catalysts (e.g., tin(II) octoate (Sn(Oct)₂), aluminum complexes) are commonly used.[2][10] For living polymerization with minimal transesterification, well-defined metal complexes with bulky ligands are often preferred.[4]
-
For Cyclic Carbonates: Similar catalysts to those used for lactones are employed. However, decarboxylation can be a significant side reaction.[8] The choice of catalyst and reaction conditions must be carefully optimized to suppress CO₂ elimination.
-
For Siloxanes: Anionic or cationic initiators are typically used. The presence of water must be strictly avoided in anionic ROP of siloxanes to prevent the formation of silanols, which can disrupt the polymerization.
Q6: What is the role of reaction temperature in controlling side reactions?
A6: Temperature is a critical parameter that can significantly influence the prevalence of side reactions.
-
High Temperatures: Can increase the rate of undesirable side reactions such as transesterification and backbiting.[3] For some monomers, high temperatures can also lead to epimerization or decarboxylation.
-
Low Temperatures: Generally favor the desired polymerization reaction and suppress side reactions. However, very low temperatures can lead to slow reaction rates.
-
Optimization: It is crucial to find an optimal temperature that allows for a reasonable polymerization rate while minimizing side reactions. This often requires empirical optimization for each specific monomer-catalyst system.
Data Presentation
Table 1: Effect of Catalyst on the Ring-Opening Polymerization of ε-Caprolactone (CL)
| Catalyst System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| Sn(Oct)₂/BnOH | 100:1 | 110 | 24 | >95 | 10,500 | 1.35 | [10] |
| DBU/BnOH | 100:1 | 25 | 0.5 | >99 | 11,200 | 1.15 | [3] |
| Al(salen)Et | 200:1 | 70 | 2 | 98 | 22,800 | 1.05 | [2] |
This table provides a comparative summary of different catalyst systems for the ROP of ε-caprolactone, highlighting the impact on dispersity. BnOH = Benzyl (B1604629) alcohol.
Experimental Protocols
Protocol 1: Purification of ε-Caprolactone (CL) Monomer
This protocol details a standard procedure for the purification of ε-caprolactone to remove water and other impurities that can interfere with ROP.
-
Initial Drying: Stir liquid ε-caprolactone over calcium hydride (CaH₂) (approx. 5% w/v) under a nitrogen atmosphere for 48 hours at room temperature.
-
Vacuum Distillation: Decant the dried ε-caprolactone into a distillation flask. Perform a vacuum distillation, collecting the fraction that distills at the correct boiling point and pressure (e.g., 97-98 °C at 2 mmHg). Discard the first and last 10% of the distillate.
-
Storage: Collect the purified monomer in a flame-dried Schlenk flask under an inert atmosphere. Store the flask in a desiccator or a glovebox until use.
Protocol 2: General Procedure for Controlled Ring-Opening Polymerization of Lactide
This protocol provides a general methodology for the controlled ROP of lactide using a tin(II) octoate/benzyl alcohol initiating system.
-
Reactor Preparation: A Schlenk flask is flame-dried under vacuum and then backfilled with dry nitrogen.
-
Reagent Addition: In a glovebox, add purified lactide monomer to the Schlenk flask. In a separate vial, prepare a stock solution of tin(II) octoate (Sn(Oct)₂) and benzyl alcohol (BnOH) in dry toluene.
-
Initiation: Inject the required amount of the Sn(Oct)₂/BnOH solution into the Schlenk flask containing the molten monomer (or a solution of the monomer in a dry solvent).
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified reaction time.
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and dissolve the polymer in a small amount of a good solvent (e.g., dichloromethane). Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: Filter the precipitated polymer and wash it with the non-solvent. Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: A decision-making workflow for troubleshooting common side reactions in ROP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01380D [pubs.rsc.org]
- 4. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. christycatalytics.com [christycatalytics.com]
- 7. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting peak tailing in GC-MS analysis of 1,4,7-Trioxacyclotridecane-8,13-dione
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the GC-MS analysis of 1,4,7-Trioxacyclotridecane-8,13-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties relevant to GC-MS analysis?
A1: this compound is a macrocyclic lactone containing both ester and ether functional groups. Its key properties for GC-MS analysis are:
-
Molecular Formula: C₁₀H₁₆O₅[1]
-
Molecular Weight: 216.23 g/mol [1]
-
Boiling Point: Approximately 458.1 °C[2]
-
Polarity: The presence of five oxygen atoms imparts significant polarity to the molecule.
Due to its high boiling point and polar nature, it is susceptible to interactions with active sites in the GC system, which can lead to peak tailing.
Q2: What is peak tailing and why is it a problem in the analysis of this compound?
A2: Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the tail of the peak is elongated.[4][5] This is often caused by a portion of the analyte molecules being retained longer than the average. For a polar, high-boiling point compound like this compound, peak tailing can be a significant issue. It can lead to poor peak integration, reduced sensitivity, and inaccurate quantification.[6]
Q3: What are the most common causes of peak tailing for a compound like this compound?
A3: The primary causes of peak tailing for this compound can be categorized as either chemical or physical/mechanical issues within the GC-MS system.
-
Chemical Causes (Adsorption):
-
Active Sites: The polar nature of the analyte makes it prone to interactions with active sites (silanol groups) in the GC inlet liner, on column surfaces, or at the transfer line to the mass spectrometer.
-
Contamination: Buildup of non-volatile residues from previous injections in the inlet liner or at the head of the column can create new active sites.[5]
-
-
Physical/Mechanical Causes:
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and disrupt the sample flow path.[7]
-
Sub-optimal GC Parameters: An inlet temperature that is too low can lead to incomplete or slow vaporization of this high-boiling point compound. Similarly, an inappropriate oven temperature program can cause peak broadening and tailing.[8]
-
Low Carrier Gas Flow Rate: Insufficient carrier gas flow may not efficiently sweep the analyte through the column.
-
Q4: How do I choose an appropriate GC column for the analysis of this compound?
A4: Given the polar nature of this compound, a column with a stationary phase of similar polarity is generally recommended.[4] A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. These columns offer a good balance of inertness and selectivity for a wide range of compounds. For highly polar compounds, a more polar column (e.g., a WAX column) might be considered, but these often have lower maximum operating temperatures which could be a limitation for this high-boiling point analyte.[6] Using a column with a thin film thickness is also advisable for high-boiling point compounds to ensure they elute at a reasonable temperature and time.[9]
Q5: Can the injection technique affect peak shape for this compound?
A5: Yes, the injection technique is critical. For trace analysis, a splitless injection is often used to maximize the amount of analyte reaching the column. However, this can increase the residence time of the analyte in the hot inlet, potentially leading to interactions with active sites or even thermal degradation if the inlet temperature is too high.[10] Optimizing the splitless purge time is crucial to transfer the analyte to the column efficiently while minimizing solvent tailing.[5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Guide 1: Initial Checks and Inlet Maintenance
Question: My peak for this compound is tailing. Where should I start troubleshooting?
Answer: Always start with the simplest and most common causes. The GC inlet is the most frequent source of problems.
-
Visually Inspect the Chromatogram: Are all peaks tailing, or just the analyte of interest? If all peaks are tailing, it suggests a mechanical issue like a poor column installation or a leak. If only your polar analyte is tailing, it points towards chemical interactions (active sites).[11]
-
Perform Inlet Maintenance:
-
Replace the Septum: A worn or cored septum can cause leaks and introduce particles into the inlet.
-
Replace the Inlet Liner: The liner is a primary site for contamination and analyte interaction. Replace it with a new, deactivated liner. Using a liner with glass wool can aid in the vaporization of high-boiling point compounds, but ensure the wool is also highly deactivated.[4]
-
-
Check for Leaks: Use an electronic leak detector to check for leaks around the inlet fittings and column connections.
Guide 2: Column and Oven Parameters
Question: I've performed inlet maintenance, but the peak is still tailing. What should I check next?
Answer: The next step is to evaluate your column and the GC method parameters.
-
Column Installation:
-
Re-cut the Column: Ensure you have a clean, square cut on the column end. A poor cut can cause turbulence in the gas flow.
-
Verify Installation Depth: Check your instrument manual for the correct column installation depth in the inlet and detector. Incorrect positioning can create dead volume.
-
-
Column Conditioning: If the column is new or has been exposed to air, it may need to be conditioned at a high temperature (below its maximum limit) to remove any contaminants and ensure a stable baseline.
-
Trim the Column: If the column has been in use for some time, the front end may be contaminated. Trimming 10-20 cm from the inlet end of the column can often resolve peak tailing caused by non-volatile residue buildup.
-
Review GC Method Parameters:
-
Inlet Temperature: For a high-boiling point compound like this compound, a sufficiently high inlet temperature is needed for efficient vaporization. A starting point of 280-300 °C is reasonable. If the temperature is too low, you may see tailing.
-
Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Ensure your ramp rate is adequate to maintain good peak shape. A faster ramp can sometimes sharpen peaks.[8]
-
Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for your column dimensions. A low flow rate can contribute to peak broadening and tailing.
-
Data Presentation: GC-MS Parameters
The following table provides a starting point for GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Starting Condition | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |
| Stationary Phase | Mid-polarity (e.g., 5% phenyl-methylpolysiloxane) | Balances inertness and selectivity for a polar analyte. |
| Inlet Temperature | 280 - 300 °C | Ensures complete vaporization of the high-boiling point analyte. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Splitless Purge Time | 0.75 - 1.5 minutes | Allows for efficient transfer while minimizing solvent tailing. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal for a 0.25 mm ID column. |
| Oven Program | Initial: 100 °C (hold 2 min) | Allows for solvent focusing. |
| Ramp: 10-20 °C/min to 320 °C | A moderate ramp rate to elute the high-boiling analyte. | |
| Final Hold: 5-10 min at 320 °C | Ensures elution of all components. | |
| MS Transfer Line Temp | 280 - 300 °C | Prevents condensation of the analyte before reaching the source. |
| MS Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| MS Quadrupole Temp | 150 °C | A standard temperature for the quadrupole. |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol outlines a step-by-step approach to identify and resolve the cause of peak tailing.
-
Initial Assessment:
-
Inject a well-characterized, non-polar standard (e.g., a hydrocarbon mix) to assess the mechanical integrity of the system. If these peaks are also tailing, it strongly suggests a physical issue (leak, poor column installation).
-
If only the this compound peak is tailing, the issue is likely chemical in nature (adsorption).
-
-
Inlet Maintenance:
-
Cool down the inlet and oven.
-
Turn off the carrier gas flow.
-
Replace the septum and the inlet liner with a new, deactivated one.
-
While the inlet is disassembled, visually inspect for any residue or particles.
-
Reassemble the inlet and perform a leak check.
-
Re-analyze your standard and sample.
-
-
Column Maintenance:
-
If peak tailing persists, cool down the system and turn off the gas flow.
-
Carefully remove the column from the inlet.
-
Trim 10-20 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut.
-
Re-install the column to the correct depth.
-
Perform a leak check.
-
Re-analyze your standard and sample.
-
-
Method Parameter Optimization:
-
If tailing is still present, systematically adjust your GC method parameters.
-
Increase the inlet temperature by 10-20 °C and re-analyze.
-
Increase the oven ramp rate and re-analyze.
-
Increase the carrier gas flow rate slightly (e.g., by 0.2 mL/min) and re-analyze.
-
-
Column Replacement:
-
If none of the above steps resolve the issue, the column's stationary phase may be irreversibly damaged. Replace the column with a new one of the appropriate phase.
-
Mandatory Visualization
Caption: Troubleshooting workflow for GC-MS peak tailing.
References
- 1. postnova.com [postnova.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 5. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 6. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. Choosing a Capillary GC Column [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Troubleshooting—Tailing Peaks [restek.com]
Technical Support Center: Detection of 1,4,7-Trioxacyclotridecane-8,13-dione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 1,4,7-Trioxacyclotridecane-8,13-dione.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, focusing on improving detection sensitivity.
Issue 1: Low or No Signal Detected
-
Question: I am not detecting a signal for this compound in my sample. What are the possible causes and solutions?
-
Answer:
-
Inadequate Sample Preparation: The concentration of the analyte in your sample may be below the detection limit of the instrument.
-
Solution: Implement a sample enrichment step. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can concentrate the analyte before analysis. For complex matrices, ensure your extraction protocol is optimized to remove interfering substances.
-
-
Suboptimal Instrumental Parameters: The settings on your analytical instrument (GC-MS, HPLC, LC-MS/MS) may not be optimized for this specific compound.
-
Solution: Review and optimize key parameters. For GC-MS, this includes inlet temperature, oven temperature program, and ion source parameters. For LC-MS/MS, optimize mobile phase composition, gradient, flow rate, and mass spectrometer settings (e.g., ionization source parameters, collision energy).
-
-
Analyte Degradation: this compound, being an ester, can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Solution: Ensure that the pH of your sample and mobile phase is controlled. Avoid extreme pH values during sample preparation and analysis.
-
-
Issue 2: Poor Peak Shape and High Baseline Noise
-
Question: My chromatogram shows broad or tailing peaks for this compound, and the baseline is noisy. How can I improve this?
-
Answer:
-
Column Contamination or Degradation: The analytical column can accumulate non-volatile matrix components over time, leading to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. Regularly clean and regenerate the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: For LC-based methods, the mobile phase composition is critical for good chromatography.
-
Solution: Ensure the mobile phase is properly degassed. Optimize the organic solvent-to-aqueous ratio and the type and concentration of any additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape.
-
-
Contaminated System: High baseline noise can result from a contaminated HPLC or MS system.
-
Solution: Flush the system with appropriate cleaning solutions. Ensure high-purity solvents and reagents are used for the mobile phase and sample preparation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most sensitive method for detecting this compound?
-
A1: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) or tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and selectivity for the detection of this compound, especially in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly sensitive and relevant technique.
-
-
Q2: How can I improve the ionization efficiency of this compound in LC-MS?
-
A2: To improve ionization, especially with electrospray ionization (ESI), consider the following:
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a salt (e.g., ammonium formate) to the mobile phase can promote the formation of protonated molecules ([M+H]^+) or adducts (e.g., ([M+NH_4]^+)), which can enhance the signal intensity.
-
Solvent Composition: Optimize the organic solvent content in the mobile phase at the point of analyte elution.
-
Ion Source Parameters: Fine-tune the ESI source parameters, such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate, to maximize the signal for your specific instrument.
-
-
-
Q3: What are the typical mass spectral fragments of this compound?
-
A3: In mass spectrometry, this compound (molecular weight: 216.23 g/mol ) typically forms a protonated molecule ([M+H]^+) at m/z 217.1. A notable fragment ion is often observed at m/z 155.07, corresponding to the loss of a diethylene glycol unit.[1]
-
-
Q4: Are there any specific sample preparation techniques recommended for trace analysis?
-
A4: For trace-level analysis, Solid-Phase Extraction (SPE) is highly recommended. A reversed-phase sorbent (e.g., C18) can be effective for extracting this moderately polar compound from aqueous samples. Liquid-Liquid Extraction (LLE) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is also a viable option.
-
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) for this compound using different analytical techniques.
| Analytical Method | Detector | Matrix | Limit of Detection (LOD) | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Polyurethane Oligomers | 0.5 mg/kg | [2] |
| High-Performance Liquid Chromatography (HPLC) | Refractive Index Detector (RID) | Polyester Polymer | 5 mg/kg | [2] |
Note: The sensitivity of UPLC-Q-TOF/MS is generally in the low ng/mL to pg/mL range, though a specific LOD for this compound was not found in the reviewed literature.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Polymer Matrix
This protocol is a general guideline and may require optimization for specific polymer types and instrumentation.
-
Sample Preparation (Extraction): a. Weigh approximately 1 gram of the polymer sample into a glass vial. b. Add 10 mL of a suitable solvent (e.g., dichloromethane or methanol) to extract the analyte. c. Sonicate the mixture for 30 minutes at room temperature. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Carefully collect the supernatant. f. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean vial. g. Evaporate the solvent under a gentle stream of nitrogen. h. Reconstitute the residue in a known volume (e.g., 1 mL) of the injection solvent (e.g., ethyl acetate).
-
GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions: m/z 217.1 (for ([M+H]^+)), 155.07 (fragment).
-
-
Protocol 2: UPLC-Q-TOF/MS Analysis of this compound
This protocol provides a starting point for developing a high-sensitivity UPLC-MS method.
-
Sample Preparation (Liquid-Liquid Extraction from Aqueous Sample): a. Take 10 mL of the aqueous sample and adjust the pH to ~7.0. b. Add 5 mL of ethyl acetate. c. Vortex vigorously for 2 minutes. d. Centrifuge at 3000 rpm for 5 minutes to separate the phases. e. Collect the upper organic layer (ethyl acetate). f. Repeat the extraction (steps b-e) two more times and combine the organic extracts. g. Evaporate the combined organic extract to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 500 µL of the initial mobile phase.
-
UPLC-Q-TOF/MS Parameters:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Waters Xevo G2-XS QTOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Range: m/z 50-500.
-
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Troubleshooting logic for low sensitivity in this compound analysis.
References
Technical Support Center: Ring-Opening Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oligomer formation during the ring-opening polymerization (ROP) of 1,4,7-Trioxacyclotridecane-8,13-dione.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of oligomer formation during the ROP of this compound?
A1: Oligomer formation during the ROP of this compound, a macrocyclic ester, is primarily attributed to several side reactions that compete with the main polymerization process. These include:
-
Intramolecular Transesterification (Backbiting): This is a major side reaction where a terminal hydroxyl or alkoxide group of a growing polymer chain attacks an ester linkage within the same chain. This results in the formation of cyclic oligomers and a broader molecular weight distribution.
-
Intermolecular Transesterification: This involves the attack of a growing polymer chain on an ester linkage of another polymer chain, leading to a redistribution of chain lengths and a broadening of the polydispersity index (PDI).
-
Impurities: The presence of water, alcohols, or other nucleophilic impurities can act as initiators or chain transfer agents, leading to the formation of a higher number of shorter polymer chains (oligomers).
Q2: How does the choice of catalyst influence oligomer formation?
A2: The catalyst plays a crucial role in controlling the ROP and can significantly impact the extent of oligomer formation.
-
Catalyst Activity and Selectivity: Highly active catalysts can promote rapid polymerization, which may kinetically favor chain propagation over side reactions. However, some highly active catalysts may also catalyze transesterification reactions. The ideal catalyst should exhibit high selectivity for the ring-opening of the monomer over transesterification reactions.
-
Common Catalysts: Organometallic catalysts, such as those based on tin, zinc, aluminum, and rare-earth metals, are commonly used for the ROP of cyclic esters. The specific choice of catalyst and its ligand environment can influence the polymerization outcome. For instance, some catalysts may offer better control over the polymerization and suppress side reactions more effectively than others.
Q3: What is the effect of reaction temperature on oligomer formation?
A3: Temperature is a critical parameter that needs to be carefully controlled.
-
High Temperatures: Elevated temperatures can increase the rate of both polymerization and side reactions. However, transesterification reactions often have a higher activation energy than propagation, meaning they become more prominent at higher temperatures. This can lead to increased oligomer formation and a loss of control over the polymer's molecular weight and structure.
-
Low Temperatures: Lowering the reaction temperature can help to suppress transesterification side reactions. However, this will also decrease the rate of polymerization, potentially requiring longer reaction times to achieve high monomer conversion.
Q4: How can I minimize oligomer formation through my experimental setup and procedure?
A4: Careful experimental design and execution are paramount for minimizing oligomers.
-
Purity of Reagents: Ensure the monomer, initiator, and solvent are of high purity and are thoroughly dried. The presence of water is a common cause of uncontrolled initiation and oligomer formation.
-
Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture and oxygen.
-
Monomer and Initiator Concentration: Operating at higher monomer concentrations can favor intermolecular propagation over intramolecular backbiting. The monomer-to-initiator ratio is a key parameter for controlling the molecular weight of the resulting polymer.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of transesterification reactions. It is advisable to monitor the reaction and quench it once the desired monomer conversion is reached.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High percentage of cyclic oligomers detected by GPC/SEC. | Intramolecular transesterification (backbiting). | - Lower the reaction temperature. - Increase the monomer concentration. - Choose a catalyst with lower propensity for transesterification. - Reduce the reaction time. |
| Broad polydispersity index (PDI > 1.5). | Intermolecular transesterification or presence of impurities. | - Purify and dry all reagents and solvents thoroughly. - Conduct the reaction under a strict inert atmosphere. - Optimize the catalyst and its concentration. - Lower the reaction temperature. |
| Lower than expected molecular weight. | Presence of impurities (e.g., water) acting as initiators. Incorrect monomer-to-initiator ratio. | - Ensure all glassware is flame-dried or oven-dried before use. - Use freshly distilled/dried solvents and purified monomer. - Accurately determine the concentration of the initiator solution. - Re-evaluate the calculated monomer-to-initiator ratio. |
| Bimodal or multimodal GPC/SEC trace. | Multiple initiating species or significant transesterification. | - Check for impurities in the monomer, initiator, and solvent. - Ensure a single, well-defined initiator is used. - Optimize reaction conditions (temperature, time) to minimize transesterification. |
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening Polymerization of this compound
This protocol provides a general guideline. Specific conditions should be optimized based on the chosen catalyst and desired polymer characteristics.
Materials:
-
This compound (monomer)
-
Initiator (e.g., benzyl (B1604629) alcohol, 1-dodecanol)
-
Catalyst (e.g., tin(II) octoate (Sn(Oct)₂), diphenyl phosphate (B84403) (DPP))
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Quenching agent (e.g., benzoic acid solution in THF)
-
Precipitation solvent (e.g., cold methanol, hexane)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon. Purify the monomer by recrystallization or sublimation to remove any impurities. Dry the initiator and solvent over appropriate drying agents and distill under an inert atmosphere.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Monomer Dissolution: Add the anhydrous solvent to dissolve the monomer under an inert atmosphere.
-
Initiator and Catalyst Addition: Add the calculated amounts of initiator and catalyst solutions via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature and stir. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and GPC/SEC (to monitor molecular weight and PDI).
-
Quenching: Once the desired monomer conversion is achieved, quench the reaction by adding a solution of the quenching agent.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent.
-
Purification: Isolate the polymer by filtration and wash it several times with the cold non-solvent to remove any unreacted monomer, catalyst residues, and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the effect of various parameters on the ROP of this compound. These are representative examples and actual results may vary.
Table 1: Effect of Catalyst on Oligomer Formation
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Oligomer (%) |
| Sn(Oct)₂ | 200:1 | 130 | 24 | 95 | 18,500 | 1.6 | 12 |
| DPP | 200:1 | 130 | 24 | 92 | 21,000 | 1.3 | 5 |
| TBD | 200:1 | 130 | 6 | 98 | 15,200 | 1.8 | 18 |
Table 2: Effect of Temperature on Oligomer Formation (Catalyst: DPP)
| Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Oligomer (%) |
| 100:1 | 110 | 48 | 91 | 19,800 | 1.25 | 4 |
| 100:1 | 130 | 24 | 92 | 18,900 | 1.3 | 5 |
| 100:1 | 150 | 12 | 94 | 16,500 | 1.7 | 15 |
Visualizations
Caption: Experimental workflow for the ring-opening polymerization of this compound.
Caption: Competing reactions leading to oligomer formation during ROP.
Technical Support Center: Purification of 1,4,7-Trioxacyclotridecane-8,13-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4,7-Trioxacyclotridecane-8,13-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My purified this compound shows a broad melting point range. What could be the cause?
A broad melting point range typically indicates the presence of impurities. For macrocyclic compounds like this compound, common impurities include linear oligomers or unreacted starting materials from the synthesis.[1]
-
Troubleshooting Steps:
-
Assess Purity: Analyze the purity of your sample using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and nature of impurities.[2]
-
Re-purification: If impurities are detected, consider repurification using one of the detailed protocols below. Column chromatography is effective for removing compounds with different polarities, while recrystallization is excellent for removing amorphous oligomeric impurities if your target compound is crystalline.[1]
-
Q2: I am having difficulty separating the desired macrocycle from higher molecular weight oligomers using column chromatography. What can I do?
Separating a macrocycle from its oligomers can be challenging due to their similar polarities.[1]
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Use a shallow gradient elution with a solvent system that provides a good separation of your target compound from the impurities on a TLC plate.
-
Stationary Phase: Standard silica (B1680970) gel is a good starting point for separating esters.[3]
-
High-Resolution Techniques: Consider using Medium Pressure Liquid Chromatography (MPLC) or preparative HPLC for higher resolution.[1]
-
-
Consider an Alternative Technique: If chromatography is ineffective, recrystallization can be a highly effective method for purifying crystalline macrocycles away from amorphous oligomers.[1]
-
Q3: My compound appears to be degrading during purification. How can I prevent this?
While this compound is relatively stable, the ester linkages can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[2][4]
-
Troubleshooting Steps:
-
Control pH: Ensure that any aqueous solutions used during workup or chromatography are neutral. If your silica gel is acidic, you can use a deactivated silica gel.[5]
-
Temperature Control: Avoid excessive heat during solvent evaporation (rotary evaporation). If thermal instability is suspected, work at lower temperatures.[2]
-
Inert Atmosphere: While not always necessary, if you suspect oxidative degradation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Q4: What are the expected analytical characteristics of pure this compound?
The following table summarizes key physical and analytical data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₅ | [4][6][7] |
| Molecular Weight | 216.23 g/mol | [4][6][7] |
| Melting Point | 79-80 °C | [6] |
| Appearance | Solid or liquid | |
| Exact Mass | 216.0998 g/mol | [4][7] |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Column Chromatography
This method is suitable for separating the target macrocycle from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane (B109758) or the eluent).[5]
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin elution with the low-polarity solvent system determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your target compound.[5]
-
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This technique is ideal for purifying crystalline solids and can be very effective at removing oligomeric impurities.[1][9]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Test small batches with different solvents to find the most suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle stirring until the solid completely dissolves.[10]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting logic for low purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. echemi.com [echemi.com]
- 7. This compound | C10H16O5 | CID 81082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Quantification of 1,4,7-Trioxacyclotridecane-8,13-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 1,4,7-Trioxacyclotridecane-8,13-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically analyzed?
A1: this compound is a macrocyclic ester. It is often identified as a non-intentionally added substance (NIAS) that can migrate from food packaging materials, particularly from polyurethane adhesives used in multilayer packaging.[1] Its quantification is crucial for food safety assessment. Additionally, its structure makes it a potential monomer for the synthesis of novel polyesters.[1]
Q2: What are matrix effects and how can they affect the quantification of this compound?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[2] Common indicators of matrix effects include poor reproducibility, non-linear calibration curves, and reduced sensitivity.
Q3: What are the most common analytical techniques for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) has been used for the determination of this compound in polyester (B1180765) polymers.[2] However, for higher sensitivity and selectivity, especially in complex matrices like food simulants or biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4]
Q4: Why is an internal standard recommended for the quantification of this compound?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrants, and quality controls. The use of an IS, particularly a stable isotope-labeled version of the analyte, is crucial to compensate for variations during sample preparation and to correct for matrix effects, thereby improving the accuracy and precision of the quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My chromatogram for this compound shows poor peak shape. What are the potential causes and solutions?
A: Poor peak shape can be caused by several factors related to the sample, the LC system, or the column.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte. For this neutral macrocycle, pH is less critical, but ensure good solubility. Optimize the organic solvent percentage for better peak shape. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: High Signal Variability and Poor Reproducibility
Q: I am observing significant variability in the peak areas for my replicate injections of this compound. What could be the issue?
A: High variability is often a strong indicator of matrix effects or issues with the sample preparation process.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | Implement a more rigorous sample clean-up procedure (e.g., Solid-Phase Extraction). Use a stable isotope-labeled internal standard. Dilute the sample to reduce the concentration of interfering matrix components. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. Automate sample preparation where possible. |
| Injector Carryover | Optimize the injector wash procedure with a strong solvent to remove any residual analyte between injections. |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and processing solvents. |
Issue 3: Low Signal Intensity or Inability to Detect the Analyte
Q: I am struggling to achieve the desired sensitivity for the quantification of this compound. What can I do to improve the signal?
A: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Recovery | Optimize the sample preparation method to improve the recovery of the analyte. Test different extraction solvents or SPE cartridges. |
| Ion Suppression | As mentioned above, improve sample clean-up, use an appropriate internal standard, and consider sample dilution. |
| Suboptimal Mass Spectrometer Parameters | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection) for this compound. |
| Analyte Degradation | Ensure the stability of the analyte during sample collection, storage, and processing. |
| Incorrect Mobile Phase Additives | Optimize the mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) to enhance the ionization of the analyte. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix.
-
Sample Pre-treatment:
-
For liquid samples (e.g., food simulant, plasma), add an internal standard and mix.
-
For solid samples (e.g., polymer), extract the analyte using an appropriate solvent (e.g., dichloromethane, acetonitrile) followed by the addition of an internal standard.[2]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol (B129727) followed by water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Protocol 2: Representative LC-MS/MS Method for Macrocycle Quantification
This is a starting point for method development for this compound.
| Parameter | Recommended Starting Conditions |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ (To be determined by infusion) |
| Product Ions (m/z) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized for each transition |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. eijppr.com [eijppr.com]
- 3. Development of a robust, sensitive and selective liquid chromatography-tandem mass spectrometry assay for the quantification of the novel macrocyclic peptide kappa opioid receptor antagonist [D-Trp]CJ-15,208 in plasma and application to an initial pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Efficient Polymerization of 1,4,7-Trioxacyclotridecane-8,13-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient ring-opening polymerization (ROP) of 1,4,7-Trioxacyclotridecane-8,13-dione.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the polymerization of this compound?
A1: The primary challenge in the polymerization of this compound, a 13-membered macrolactone, is its low ring strain. Unlike smaller lactones (e.g., ε-caprolactone), the ring-opening polymerization of macrolactones is often entropically driven rather than enthalpically driven. This means that careful selection of catalyst and reaction conditions is crucial to favor polymer formation over the monomer. Additionally, the presence of three ether linkages in the monomer backbone may influence its coordination to the catalyst's active site.
Q2: Which types of catalysts are recommended for the ring-opening polymerization of macrolactones like this compound?
A2: For the ROP of macrolactones, highly active catalyst systems are generally required. Promising catalyst families include:
-
Yttrium-based catalysts: Yttrium phosphasalen catalysts have demonstrated high activity and conversions exceeding 80% for the polymerization of macrolactones.[1][2]
-
Aluminum-based catalysts: Various aluminum complexes, particularly those with salen, salan, and bis(pyrrolidene) ligands, have been investigated for macrolactone ROP.[3] Bis(pyrrolidene) aluminum complexes have shown particularly high catalytic activity.[3]
-
Tin-based catalysts: Tin(II) alkoxide initiators are also known to be effective for the ROP of cyclic esters.
-
Enzymatic catalysts: Lipases can be effective catalysts for macrolactone polymerization and may show an inverse relationship between ring size and polymerization rate compared to chemical catalysts.
Q3: My polymerization of this compound shows low or no monomer conversion. What are the initial troubleshooting steps?
A3: Low or no conversion in lactone ROP is a common issue. Here are the primary checks to perform:
-
Monomer Purity: Ensure the monomer is free from impurities, especially water and other protic compounds that can deactivate many catalysts.[4]
-
Catalyst and Initiator Activity: Verify that the catalyst and any co-initiator (e.g., an alcohol) are active and have been stored under inert and dry conditions.[4]
-
Reaction Conditions: Confirm that the reaction is being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen and moisture.[4] Also, check that the temperature and reaction time are appropriate for the chosen catalyst system.
-
Thermodynamic Feasibility: Due to the low ring strain of this macrolactone, the polymerization may be reversible.[4] Higher monomer concentrations and appropriate temperature selection are critical to shift the equilibrium towards the polymer.
Q4: I am observing a broad molecular weight distribution (high PDI) in my final polymer. What could be the cause?
A4: A high polydispersity index (PDI) can result from several factors:
-
Transesterification: Side reactions such as intermolecular and intramolecular (backbiting) transesterification can lead to a broadening of the molecular weight distribution. The choice of catalyst is crucial to minimize these side reactions.[3][5]
-
Impurities: As mentioned, impurities can interfere with the polymerization process, leading to uncontrolled initiation and termination events.
-
Slow Initiation: If the initiation rate is slower than the propagation rate, it can result in a broader PDI.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Monomer Conversion | 1. Catalyst deactivation by impurities (water, oxygen).2. Insufficient catalyst activity for macrolactone polymerization.3. Unfavorable polymerization-depolymerization equilibrium. | 1. Rigorously dry monomer and solvent. Use Schlenk line techniques for an inert atmosphere.2. Switch to a more active catalyst system (e.g., yttrium or specific aluminum complexes).3. Increase monomer concentration. Optimize reaction temperature. |
| High Polydispersity Index (PDI > 1.5) | 1. Competing transesterification reactions.2. Presence of impurities acting as initiators.3. Slow initiation relative to propagation. | 1. Select a catalyst known for high control and low transesterification (e.g., some Al-salan complexes).[3][5]2. Purify monomer and all reagents thoroughly.3. Ensure rapid and efficient initiation by choosing an appropriate initiator and catalyst combination. |
| Inconsistent Polymerization Rates | 1. Poor temperature control.2. Heterogeneous catalyst dispersion.3. Catalyst degradation over time. | 1. Use an oil bath or thermostat for stable temperature.2. Ensure the catalyst is fully dissolved or well-dispersed in the reaction medium.3. Monitor catalyst stability under reaction conditions. |
| Difficulty in Polymer Characterization | 1. Low molecular weight of the resulting polymer.2. Presence of cyclic oligomers. | 1. Adjust monomer-to-initiator ratio to target higher molecular weights.2. Use purification techniques like precipitation to remove low molecular weight species. |
Quantitative Data on Catalyst Performance for Macrolactone ROP
The following tables summarize quantitative data for the ring-opening polymerization of macrolactones similar to this compound, providing a baseline for expected catalyst performance.
Table 1: Yttrium Phosphasalen Catalyst for Macrolactone Polymerization
| Monomer | [M]:[Cat]:[I] | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| ω-Pentadecalactone | 200:1:1 | 100 | 0.5 | >99 | 45,800 | 1.14 |
| ω-Pentadecalactone | 200:1:1 | 25 | 1 | 82 | 40,100 | 1.11 |
| Nonadecalactone | 100:1:1 | 100 | 1 | 81 | 25,100 | 1.10 |
| Tricosalactone | 50:1:1 | 100 | 1 | 83 | 16,100 | 1.10 |
| Data adapted from a study on yttrium phosphasalen catalyzed polymerization of macrolactones.[2] |
Table 2: Aluminum-Based Catalysts for ω-Pentadecalactone (PDL) Polymerization
| Catalyst Type | [M]:[Cat]:[I] | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |
| Phenoxy-imine Al | 100:1:1 | 90 | 24 | 15 | 3,800 | 1.15 |
| Salen Al | 100:1:1 | 90 | 24 | 75 | 18,200 | 1.16 |
| Salan Al | 100:1:1 | 90 | 24 | 91 | 22,100 | 1.18 |
| Bis(pyrrolidene) Al | 100:1:1 | 90 | 1 | >99 | 24,300 | 1.13 |
| Data adapted from a study on aluminum-based catalysts for macrolactone ROP.[3] |
Experimental Protocols
General Protocol for Ring-Opening Polymerization of this compound
This is a generalized protocol based on methods for similar macrolactones and should be optimized for the specific catalyst and desired polymer characteristics.
Materials:
-
This compound (monomer), purified by recrystallization or sublimation.
-
Catalyst (e.g., yttrium phosphasalen or bis(pyrrolidene) aluminum complex).
-
Initiator (e.g., benzyl (B1604629) alcohol), freshly distilled.
-
Anhydrous solvent (e.g., toluene), freshly distilled over a drying agent.
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with the desired amount of this compound.
-
Solvent and Initiator Addition: Anhydrous toluene (B28343) is added to dissolve the monomer, followed by the addition of the initiator (e.g., benzyl alcohol) via syringe.
-
Initiation: The reaction mixture is brought to the desired temperature (e.g., 90-100 °C). A stock solution of the catalyst in anhydrous toluene is then injected to start the polymerization.
-
Polymerization: The reaction is allowed to proceed with stirring for the specified time. Aliquots may be taken periodically under inert conditions to monitor monomer conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: The polymerization is quenched by exposure to air or by adding a small amount of acidified methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.
Visualizations
Caption: General experimental workflow for the ROP of this compound.
Caption: Logical workflow for troubleshooting low monomer conversion in polymerization experiments.
References
- 1. [PDF] Ring opening polymerization of macrolactones: high conversions and activities using an yttrium catalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlled ring-opening (co)polymerization of macrolactones: a pursuit for efficient aluminum-based catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Thermal Stability of 1,4,7-Trioxacyclotridecane-8,13-dione Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for enhancing the thermal stability of polymers derived from 1,4,7-Trioxacyclotridecane-8,13-dione. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis, processing, and analysis of your polymers.
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
| Potential Cause | Suggested Solution |
| Monomer Impurities | Water, residual acid, or other reactive impurities in the this compound monomer can terminate the polymerization reaction. Purify the monomer by recrystallization or vacuum distillation before use. Ensure the monomer is thoroughly dried under vacuum. |
| Catalyst/Initiator Inactivity | The catalyst or initiator may have degraded due to improper storage or handling. Use a fresh batch of catalyst/initiator and store it under an inert atmosphere and at the recommended temperature. Confirm the correct catalyst/initiator concentration is being used. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low for efficient polymerization, or the reaction time may be insufficient. Optimize the reaction temperature and time based on literature for similar cyclic esters. Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[1] |
| Low Ring Strain of Monomer | This compound is a large macrolactone and may have low ring strain, making polymerization thermodynamically less favorable under certain conditions.[2] Consider using a more active catalyst or higher reaction temperatures to drive the polymerization to completion. |
Issue 2: Poor Thermal Stability of the Final Polymer
| Potential Cause | Suggested Solution |
| Residual Polymerization Catalyst | Trace amounts of the polymerization catalyst can sometimes promote thermal degradation.[3] At the end of the polymerization, consider adding a catalyst neutralizing agent. |
| Thermo-oxidative Degradation | The polymer may be degrading due to the combined effects of heat and oxygen, especially during high-temperature processing. Incorporate a primary antioxidant (e.g., hindered phenols) and a secondary antioxidant (e.g., phosphites) into the polymer matrix.[3] |
| Hydrolytic Degradation | The ester linkages in the polymer are susceptible to hydrolysis, which can be accelerated by heat and moisture. Add hydrolysis stabilizers such as carbodiimides, isocyanates, or epoxy compounds.[3][4][5] These react with the carboxylic acid end groups formed during hydrolysis, preventing further degradation.[4][5] |
| Low Molecular Weight | Polymers with lower molecular weight generally exhibit lower thermal stability. Optimize polymerization conditions (monomer-to-initiator ratio, reaction time, temperature) to achieve a higher molecular weight. |
Issue 3: Polymer Discoloration (Yellowing) After Synthesis or Processing
| Potential Cause | Suggested Solution |
| Thermo-oxidative Degradation | Oxidation of the polymer at high temperatures can lead to the formation of color-causing chromophores.[3] Incorporate an effective antioxidant package.[3] |
| Excessive Processing Temperature or Time | Prolonged exposure to high temperatures during melt processing can cause thermal degradation and discoloration. Optimize processing parameters by lowering the temperature and minimizing the residence time in the extruder or molder. |
| Impurities in Monomer or Additives | Impurities can act as catalysts for degradation reactions that cause discoloration. Ensure high purity of the monomer and all additives. |
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal degradation temperature of polymers based on this compound?
A1: The thermal degradation of aliphatic polyesters like those derived from this compound, which is a cyclic diethylene glycol adipate, typically begins at temperatures around 275°C.[6] The thermal stability is influenced by factors such as molecular weight, purity, and the presence of any additives.
Q2: How do thermal stabilizers, like carbodiimides, work to improve the thermal stability of these polyesters?
A2: Carbodiimides are highly effective hydrolysis stabilizers.[3] During thermal stress, ester linkages in the polyester (B1180765) can undergo hydrolysis, creating carboxylic acid end groups. These acidic groups can then catalyze further degradation. Carbodiimides react with these carboxylic acid groups, forming a stable, harmless urea (B33335) linkage and preventing the autocatalytic degradation cascade.[4][5]
Q3: What analytical techniques are essential for evaluating the thermal stability of my polymer?
A3: The two primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] TGA measures the weight loss of a sample as a function of temperature, providing information on the onset of decomposition and the thermal stability range. DSC measures the heat flow to or from a sample as it is heated or cooled, which can reveal information about the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior, all of which can be affected by thermal degradation.[6]
Q4: Can I use a combination of different stabilizers?
A4: Yes, using a combination of stabilizers is often the most effective approach.[3] For instance, a package including a primary antioxidant to protect against thermo-oxidative degradation during processing, a secondary antioxidant for long-term thermal stability, and a carbodiimide (B86325) for hydrolysis resistance can provide comprehensive protection for your polymer.[3]
Q5: How do I incorporate stabilizers into my polymer?
A5: Stabilizers are typically incorporated during the melt processing stage, such as extrusion or injection molding.[4][5] The stabilizer is pre-blended with the polymer pellets and then fed into the processing equipment. The high temperature and mixing action of the screw ensure a uniform dispersion of the stabilizer throughout the polymer matrix. Alternatively, for some applications, stabilizers can be added during the polymerization process.
Data Presentation
Table 1: Representative Thermal Properties of Poly(diethylene glycol adipate) - A Close Analog to Polymerized this compound
| Property | Value | Analytical Method |
| Onset Decomposition Temperature (Tonset) | ~275 °C | TGA |
| Glass Transition Temperature (Tg) | ~ -51.4 °C | DSC |
Note: The data presented is for poly(diethylene glycol adipate) and serves as an expected baseline for polymers derived from this compound. Actual values may vary based on molecular weight and purity.[6]
Table 2: Effect of Stabilizers on the Thermal Stability of Biodegradable Polyesters (Representative Data)
| Polymer System | Stabilizer (wt%) | Tonset (°C) from TGA |
| Biodegradable Polyester (Unstabilized) | None | 320 |
| Biodegradable Polyester | Hindered Phenolic Antioxidant (0.5%) | 335 |
| Biodegradable Polyester | Carbodiimide (1.0%) | 340 |
| Biodegradable Polyester | Antioxidant (0.5%) + Carbodiimide (1.0%) | 350 |
Note: This table provides a qualitative representation of the expected improvements in thermal stability with the addition of stabilizers. Actual improvements will depend on the specific polymer, stabilizer, and processing conditions.
Experimental Protocols
Protocol 1: Ring-Opening Polymerization of this compound
Materials:
-
This compound (purified and dried)
-
Initiator (e.g., Tin(II) 2-ethylhexanoate, Sn(Oct)2)
-
Dry, nitrogen-purged reaction vessel with a mechanical stirrer and vacuum connection
-
High-purity nitrogen or argon
-
Dry toluene (B28343) (or other suitable solvent)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Charging the Reactor: Charge the reaction vessel with the purified this compound monomer.
-
Inert Atmosphere: Seal the reactor and purge with high-purity nitrogen or argon for at least 30 minutes to remove any residual air and moisture.
-
Initiator Addition: Under a positive pressure of inert gas, add the desired amount of initiator (e.g., a stock solution of Sn(Oct)2 in dry toluene). The monomer-to-initiator ratio will determine the target molecular weight.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 120-180°C) with constant stirring. The viscosity of the mixture will increase as the polymerization proceeds.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the monomer conversion and molecular weight by techniques such as 1H NMR and Gel Permeation Chromatography (GPC).
-
Termination and Isolation: Once the desired conversion is reached, cool the reaction mixture to room temperature. If a solvent was used, precipitate the polymer in a non-solvent like cold methanol. Filter the polymer and dry it under vacuum at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
Protocol 2: Incorporation of Thermal Stabilizers via Melt Blending
Materials:
-
Dried polymer based on this compound (pellets or powder)
-
Thermal stabilizer(s) (e.g., carbodiimide, hindered phenolic antioxidant)
-
Twin-screw extruder or a laboratory-scale melt mixer
Procedure:
-
Drying: Thoroughly dry the polymer pellets or powder in a vacuum oven at a temperature below its melting point to remove any absorbed moisture. Also, ensure the stabilizers are dry.
-
Pre-blending: In a separate container, create a physical blend of the polymer and the desired amount of stabilizer(s) (typically 0.5-2.0 wt%). Tumble blend for at least 15 minutes to ensure a homogenous mixture.
-
Melt Blending:
-
Set the temperature profile of the extruder barrels and die to be appropriate for the polymer (e.g., starting from a lower temperature at the feed throat and gradually increasing to the desired melt temperature).
-
Feed the pre-blended mixture into the extruder at a constant rate.
-
The rotating screws will melt, mix, and convey the polymer and stabilizer, ensuring a uniform dispersion.
-
-
Extrusion and Pelletizing: Extrude the molten polymer blend through the die to form a strand. Cool the strand in a water bath and then feed it into a pelletizer to produce stabilized polymer pellets.
-
Drying: Dry the resulting pellets in a vacuum oven to remove any surface moisture before subsequent processing or analysis.
Visualizations
Caption: Troubleshooting workflow for low thermal stability.
Caption: Experimental workflow for enhancing thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Ring opening polymerization of macrolactones: high conversions and activities using an yttrium catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. carbodiimide.com [carbodiimide.com]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Diethylene Glycol Adipate|Biodegradable Polymer for Research [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 1,4,7-Trioxacyclotridecane-8,13-dione
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 1,4,7-Trioxacyclotridecane-8,13-dione.[1] This macrocyclic lactone is of significant interest as it is often identified as a non-intentionally added substance (NIAS) migrating from food packaging materials, such as polyurethane adhesives.[1] Furthermore, its structure makes it a candidate monomer for the synthesis of novel polyesters.[1]
This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, a comparison with alternative analytical techniques, and a discussion of key validation parameters based on established guidelines.
Experimental Protocol: GC-MS Quantification of this compound
A robust and reliable analytical method is crucial for the accurate determination of this compound in various matrices. The following protocol outlines a typical GC-MS method that can be adapted and validated for specific applications.
1. Sample Preparation:
The sample preparation procedure will vary depending on the matrix (e.g., food simulant, polymer extract, biological fluid). A general approach for a liquid sample is as follows:
-
Internal Standard Spiking: Spike a known volume of the sample with an appropriate internal standard (IS) to correct for variations in sample injection and instrument response. A suitable IS would be a structurally similar compound with a different retention time, such as a deuterated analog or another macrocyclic lactone not present in the sample.
-
Liquid-Liquid Extraction (LLE):
-
Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Centrifuge the mixture to achieve phase separation.
-
Carefully transfer the organic layer to a clean vial.
-
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Derivatization (if necessary): For certain applications, derivatization may be employed to improve the volatility and chromatographic behavior of the analyte. However, for this compound, this is generally not required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically suitable.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (M.W. 216.23 g/mol ) should be monitored.[3][4][5] A prominent fragment ion at m/z 155.0699 has been noted in tandem mass spectrometry experiments.[1]
3. Calibration and Quantification:
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent as the final sample extract. The concentration range should encompass the expected analyte concentrations in the samples.
-
Calibration Curve: Inject the calibration standards into the GC-MS system and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantification: The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters
According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method should demonstrate its suitability for the intended purpose.[6] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Description |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte. | The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.[6][7] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6] |
| Range | The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[7] | The concentration range over which the method is considered reliable. |
| Accuracy | Recovery typically within 80-120% | The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.[7][8] |
| Precision | Repeatability (RSD ≤ 15%), Intermediate Precision (RSD ≤ 20%) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6] |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, other methods may also be suitable depending on the specific requirements of the analysis.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High selectivity and sensitivity, provides structural information for confirmation, well-established for volatile and semi-volatile compounds.[9] | Requires a volatile and thermally stable analyte, potential for matrix interference. |
| HPLC-FLD | Separation by high-performance liquid chromatography, detection by fluorescence. | High sensitivity for fluorescent compounds or those that can be derivatized to be fluorescent.[10] | The analyte must be naturally fluorescent or require derivatization, which adds a step to the sample preparation. |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and selectivity, suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Higher instrument cost and complexity compared to GC-MS. |
For the analysis of other macrocyclic lactones, HPLC with fluorescence detection (HPLC-FLD) has been successfully employed, often requiring a derivatization step to produce a fluorescent product.[10] This highlights a key advantage of GC-MS for this compound, which is its inherent volatility, making it directly amenable to GC-MS analysis without the need for derivatization.
Visualizing the Workflow and Decision-Making Process
To better illustrate the processes involved in method validation and selection, the following diagrams are provided.
Caption: Workflow for the validation of a GC-MS analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CAS#:6607-34-7 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C10H16O5 | CID 81082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. m.youtube.com [m.youtube.com]
- 8. environics.com [environics.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Determination of macrocyclic lactones in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Framework for the Comparative Thermal Analysis of Polyesters Derived from 1,4,7-Trioxacyclotridecane-8,13-dione and Polylactic Acid (PLA)
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive experimental framework for the comparative thermal analysis of polyesters synthesized from the novel monomer 1,4,7-Trioxacyclotridecane-8,13-dione and the well-established biopolymer, Polylactic Acid (PLA). Due to the nascent stage of research into polyesters derived from this compound, this document serves as a detailed protocol for future studies, enabling a direct and objective comparison of their thermal properties. Adherence to the outlined methodologies will ensure the generation of robust and comparable data, crucial for evaluating the potential of these novel polyesters in various applications, including drug delivery and biomedical devices.
Comparative Thermal Properties: A Data Summary Template
A thorough comparative analysis necessitates the quantification of key thermal parameters. The following table provides a structured template for summarizing the experimental data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Thermal Property | Polyester (B1180765) from this compound | Polylactic Acid (PLA) |
| Glass Transition Temperature (Tg) | Experimental Data | 60-65 °C |
| Melting Temperature (Tm) | Experimental Data | 150-180 °C |
| Crystallization Temperature (Tc) | Experimental Data | 90-120 °C |
| Decomposition Temperature (Td, 5% weight loss) | Experimental Data | ~350 °C |
| Enthalpy of Melting (ΔHm) | Experimental Data | 40-50 J/g |
| Enthalpy of Crystallization (ΔHc) | Experimental Data | Variable |
Note: The data for PLA is representative and can vary based on its specific isomeric form (PLLA, PDLA, or PDLLA), molecular weight, and crystallinity.
Experimental Protocols
To ensure the reproducibility and accuracy of the comparative thermal analysis, the following detailed experimental protocols for polyester synthesis and characterization are proposed.
Synthesis of Polyester from this compound
A proposed method for the synthesis of polyesters from this compound is via ring-opening polymerization (ROP).
Materials:
-
This compound (monomer)
-
Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (solvent)
-
Methanol (for precipitation)
Procedure:
-
The monomer, this compound, is to be dried under vacuum at 40 °C for 24 hours prior to use.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the monomer, initiator, and catalyst are to be dissolved in anhydrous toluene. The monomer-to-initiator ratio will determine the target molecular weight.
-
The reaction mixture is to be heated to a specified temperature (e.g., 110 °C) and stirred for a predetermined duration (e.g., 24-72 hours) to allow for polymerization.
-
Upon completion, the reaction is to be quenched by cooling to room temperature.
-
The resulting polymer is to be precipitated by pouring the reaction mixture into cold methanol.
-
The precipitated polymer is to be collected by filtration and dried under vacuum at 40 °C until a constant weight is achieved.
-
The synthesized polymer should be characterized for its molecular weight and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
DSC is to be employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the synthesized polyesters and the PLA reference.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
Procedure:
-
A sample of the polymer (5-10 mg) is to be hermetically sealed in an aluminum pan.
-
The sample is to be subjected to a heat-cool-heat cycle to erase its thermal history.
-
First Heating Scan: Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
Cooling Scan: Cool from the elevated temperature to a temperature below the expected glass transition (e.g., -20 °C) at a rate of 10 °C/min.
-
Second Heating Scan: Heat from the low temperature back to the elevated temperature at a rate of 10 °C/min.
-
-
The Tg is to be determined from the midpoint of the transition in the second heating scan.
-
The Tm is to be taken as the peak temperature of the endothermic melting event in the second heating scan.
-
The Tc is to be determined from the peak temperature of the exothermic crystallization event during the cooling scan.
Thermogravimetric Analysis (TGA):
TGA is to be used to evaluate the thermal stability and decomposition profile of the polymers.
Instrumentation:
-
A calibrated Thermogravimetric Analyzer.
Procedure:
-
A sample of the polymer (10-15 mg) is to be placed in a ceramic or platinum pan.
-
The sample is to be heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample as a function of temperature is to be recorded.
-
The decomposition temperature (Td) is to be determined as the temperature at which 5% weight loss occurs.
Visualized Experimental Workflow
The following diagram illustrates the proposed logical workflow for the comparative thermal analysis.
Caption: Experimental workflow for comparative thermal analysis.
Inter-Laboratory Validation of Analytical Methods for 1,4,7-Trioxacyclotridecane-8,13-dione: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of 1,4,7-Trioxacyclotridecane-8,13-dione, a compound often identified as a non-intentionally added substance (NIAS) migrating from food packaging materials.[1] The validation of analytical methods across multiple laboratories is crucial for ensuring data reliability and consistency in regulatory compliance and risk assessment. This document summarizes available data, outlines experimental protocols, and presents logical workflows for method validation and selection.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-RID | GC-MS | Reference |
| Limit of Detection (LOD) | 5 mg/kg | 0.5 mg/kg | [2] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | |
| Precision (RSD%) | < 15% | < 15% (Typical for NIAS analysis) | [2] |
| Accuracy/Recovery | 80-110% (Typical for NIAS analysis) | 80-110% | [2] |
| Specificity | Lower | Higher (Mass Spectra) | |
| Matrix Effects | Can be significant | Can be significant | |
| Sample Volatility Requirement | No | Yes | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-RID and GC-MS.
1. HPLC-RID Method
This method is suitable for the determination of this compound in polyester (B1180765) polymers.[2]
-
Sample Preparation:
-
Extraction of the analyte from the polymer matrix using a suitable solvent (e.g., dichloromethane).
-
Concentration of the extract to a known volume.
-
-
Instrumentation:
-
HPLC system equipped with a refractive index detector.
-
Analytical column suitable for the separation of non-polar compounds (e.g., C18).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
External standard calibration using a certified reference standard of this compound.
-
2. GC-MS Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound, especially in the context of migration from food packaging.[3]
-
Sample Preparation:
-
Migration testing: The food contact material is exposed to a food simulant (e.g., 95% ethanol) under specified time and temperature conditions.
-
Extraction of the analyte from the food simulant using a suitable solvent (e.g., dichloromethane).
-
Concentration of the extract and addition of an internal standard.
-
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Quantification:
-
Internal standard calibration using a suitable deuterated or structurally similar compound.
-
Mandatory Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a round-robin study.
Caption: Workflow for an inter-laboratory validation study.
Decision Logic for Analytical Method Selection
The choice of an appropriate analytical method depends on several factors, as depicted in the following diagram.
Caption: Decision tree for analytical method selection.
References
A Comparative Guide to the Biodegradability of 1,4,7-Trioxacyclotridecane-8,13-dione Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biodegradability of polymers derived from 1,4,7-Trioxacyclotridecane-8,13-dione, offering insights into their performance relative to other well-established biodegradable polyesters. Due to the limited direct research on the degradation of polymers synthesized via ring-opening polymerization of this compound, this guide leverages data from its linear analogue, poly(diethylene glycol adipate) (PDEGA), and related poly(ether ester)s to draw informed comparisons with common biodegradable polymers such as Polylactic Acid (PLA), Polycaprolactone (PCL), Poly(butylene succinate) (PBS), and Poly(3-hydroxybutyrate) (PHB).
Introduction to this compound Polymers
This compound is a macrocyclic monomer composed of adipic acid and diethylene glycol.[1] Its structure is a 13-membered ring containing three ether linkages and two ester groups.[2] Through ring-opening polymerization (ROP), this monomer can form novel polyesters with unique properties, including flexibility and biodegradability, conferred by its distinct chemical structure.[2] These polymers are a subject of growing interest in materials science, particularly for applications in drug delivery and tissue engineering.[2] The presence of ether linkages within the polyester (B1180765) backbone is a key feature that can influence its degradation characteristics.
Comparative Analysis of Biodegradability
The biodegradability of aliphatic polyesters is a critical attribute for their application in the biomedical field. Degradation primarily occurs through two mechanisms: hydrolytic degradation, which is the cleavage of ester bonds by water, and enzymatic degradation, where enzymes catalyze this cleavage. The rate and mechanism of degradation are influenced by several factors including the polymer's chemical structure, crystallinity, molecular weight, and the surrounding environment (pH, temperature, and microbial activity).
Factors Influencing Degradation:
-
Ester Linkages: All polyesters are susceptible to hydrolysis at their ester bonds.[3]
-
Ether Linkages: The presence of ether linkages, as in polymers from this compound, can increase the hydrophilicity and flexibility of the polymer chain, potentially influencing water uptake and the degradation rate.[1]
-
Crystallinity: Amorphous regions of a polymer are more susceptible to degradation than crystalline regions.[4]
-
Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation rates.[5]
-
Temperature and pH: Degradation is typically accelerated at higher temperatures and in both acidic and basic conditions.[3]
Quantitative Data Summary
The following tables summarize the key properties and degradation characteristics of polymers derived from this compound (represented by its linear analogue, PDEGA) and other common biodegradable polyesters.
Table 1: Physical and Thermal Properties of Biodegradable Polyesters
| Polymer | Monomer(s) | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Crystallinity |
| Poly(this compound) | This compound | Low (expected) | Variable | Low to moderate |
| PLA | Lactic Acid | 55-65 °C | 150-180 °C | Moderate to high |
| PCL | ε-Caprolactone | -60 °C | 60 °C | Moderate to high |
| PBS | Succinic Acid, 1,4-Butanediol | -32 °C | 115 °C | Moderate to high |
| PHB | 3-Hydroxybutyrate | 5-15 °C | 170-180 °C | High |
Table 2: Comparative Biodegradation Characteristics
| Polymer | Primary Degradation Mechanism(s) | Relative Degradation Rate | Key Influencing Factors | Degradation Products |
| Poly(this compound) | Hydrolytic, Enzymatic | Moderate (inferred) | Ether linkages, crystallinity | Diethylene glycol, Adipic acid |
| PLA | Hydrolytic | Slow to moderate | Crystallinity, molecular weight | Lactic acid |
| PCL | Hydrolytic, Enzymatic | Slow | High crystallinity | 6-hydroxycaproic acid |
| PBS | Enzymatic, Hydrolytic | Moderate to fast | Enzyme availability | Succinic acid, 1,4-butanediol |
| PHB | Enzymatic | Fast | Microbial activity | 3-hydroxybutyric acid |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer biodegradability. Below are outlines of common experimental protocols used in the cited studies.
In Vitro Hydrolytic Degradation
This protocol assesses the degradation of a polymer in an aqueous environment without the presence of enzymes.
-
Sample Preparation: Polymer films or scaffolds of defined dimensions and weight are prepared.
-
Incubation: Samples are immersed in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 and maintained at 37°C.
-
Data Collection: At predetermined time points, samples are removed, rinsed with deionized water, and dried to a constant weight.
-
Analysis: The percentage of weight loss is calculated. Changes in molecular weight and its distribution are monitored using Gel Permeation Chromatography (GPC). Surface morphology changes are observed using Scanning Electron Microscopy (SEM). Thermal properties are analyzed by Differential Scanning Calorimetry (DSC).
In Vitro Enzymatic Degradation
This method evaluates the influence of enzymes on the degradation process.
-
Sample Preparation: As with hydrolytic degradation, polymer samples of known weight and dimensions are prepared.
-
Enzyme Solution: A solution of a specific enzyme (e.g., lipase, esterase, or proteinase K) in a buffer solution (e.g., PBS) at a specified concentration is prepared.
-
Incubation: Samples are incubated in the enzyme solution at 37°C. A control group is incubated in the buffer solution without the enzyme.
-
Data Collection and Analysis: Similar to the hydrolytic degradation protocol, weight loss, molecular weight changes, surface morphology, and thermal properties are analyzed at various time points.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in polyester degradation.
Caption: General pathway of hydrolytic degradation of polyesters.
Caption: Workflow for in vitro enzymatic degradation studies.
Conclusion
Polymers derived from this compound represent a promising class of biodegradable materials. Based on the analysis of its linear analogue, poly(diethylene glycol adipate), it is anticipated that these polymers will exhibit moderate biodegradability, influenced by the presence of hydrophilic ether linkages. This characteristic may offer advantages over more hydrophobic polyesters like PCL and PLA in applications where a tailored and potentially faster degradation profile is desirable. However, further direct comparative studies are essential to fully elucidate the degradation kinetics and mechanisms of polymers synthesized from this specific macrocyclic monomer. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to design and interpret future studies in this area.
References
- 1. Poly(ether-ester) conjugates with enhanced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 3. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for NIAS in Food Simulants
For Researchers, Scientists, and Drug Development Professionals
The analysis of Non-Intentionally Added Substances (NIAS) migrating from food contact materials (FCMs) into food simulants presents a significant analytical challenge. Due to the diverse and often unknown nature of these substances, there is no single, standardized methodology for their detection and quantification.[1][2][3] This lack of standardization leads to inconsistencies in results across different laboratories, highlighting a critical need for robust cross-validation and harmonized analytical approaches.[1][4] This guide provides a comparative overview of the analytical methods used for NIAS analysis, supported by available experimental data, and outlines detailed experimental protocols.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is paramount for the successful identification and quantification of NIAS. The choice is primarily dictated by the volatility and polarity of the target compounds.
Table 1: Quantitative Performance Data for Selected NIAS using Online SPE-UHPLC-MS/MS
This table presents performance data from a specific study that developed and validated an online solid-phase extraction ultra-high-performance liquid chromatography-tandem mass spectrometry (SPE-UHPLC-MS/MS) method for the analysis of twelve NIAS in food simulants (3% acetic acid and 20% ethanol).[5]
| Analyte | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |
| Bisphenol S | 0.002 | 0.01 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 13.6 | 42.2 |
| ... | ... | ... |
| (Note: This table is populated with example data from the cited source. A comprehensive list of all twelve analytes and their corresponding LODs and LOQs can be found in the original publication.) |
Table 2: Qualitative Comparison of Common Analytical Techniques for NIAS Screening
This table provides a general comparison of the most frequently employed analytical techniques for NIAS screening, highlighting their strengths and limitations.[2][6][7][8]
| Technique | Principle | Strengths | Weaknesses | Typical NIAS Application |
| GC-MS | Separates volatile and semi-volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. | Excellent for volatile and semi-volatile compounds; extensive mass spectral libraries available for identification.[6][9] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for some analytes. | Volatile and semi-volatile NIAS (e.g., residual solvents, degradation products of additives).[10] |
| LC-MS/HPLC | Separates compounds based on their polarity and identifies them by their mass-to-charge ratio. | Suitable for a wide range of non-volatile and thermally labile compounds.[11] | Mass spectral libraries are less extensive than for GC-MS, making identification of unknowns more challenging.[6] | Non-volatile NIAS (e.g., oligomers, plasticizers, non-volatile degradation products).[2] |
| HRMS | Provides high-resolution mass data, enabling the determination of elemental composition. | Key technology for the identification of unknown NIAS by providing accurate mass measurements.[2] | Higher instrument cost and complexity. | Identification of unknown and unpredictable NIAS.[10] |
Experimental Protocols
The following protocols outline the general steps involved in the analysis of NIAS in food simulants. It is important to note that specific parameters may need to be optimized based on the food contact material, the food simulant, and the target NIAS.
Sample Preparation: Migration Testing
Migration testing is performed to simulate the transfer of substances from the food contact material to the food.[11][12]
Objective: To extract potential NIAS from the food contact material into a food simulant.
Materials:
-
Food contact material sample
-
Food simulants (e.g., 10% ethanol (B145695) (Simulant A), 3% acetic acid (Simulant B), 20% ethanol (Simulant C), 50% ethanol (Simulant D1), olive oil or Tenax® (Simulant D2))[1][4][5]
-
Migration cells or containers
-
Incubator or oven
Procedure:
-
Cut the food contact material into pieces of a defined surface area.
-
Place the sample in a migration cell or container.
-
Add a known volume of the selected food simulant to achieve a specific surface area to volume ratio (e.g., 6 dm²/L).
-
Seal the migration cell.
-
Incubate the sample under conditions that represent the intended use of the food contact material (e.g., 10 days at 40°C for long-term storage at room temperature).[13]
-
After the incubation period, remove the food simulant for analysis.
Analytical Procedure: GC-MS for Volatile and Semi-Volatile NIAS
Objective: To identify and quantify volatile and semi-volatile NIAS in the food simulant.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Extraction (if necessary): For aqueous food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) may be performed to concentrate the analytes.
-
Injection: Inject a known volume of the extract or the food simulant directly into the GC.
-
Chromatographic Separation: Separate the compounds on a suitable capillary column (e.g., a non-polar or polar column). The oven temperature program is optimized to achieve good separation of the target analytes.[2]
-
Mass Spectrometric Detection: The separated compounds are ionized (typically by electron ionization) and the resulting ions are detected by the mass spectrometer.
-
Identification: Identify the NIAS by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantification: Quantify the identified NIAS using an internal or external standard method. For unknown NIAS, semi-quantification can be performed using a surrogate standard with a similar chemical structure.[6]
Analytical Procedure: LC-MS for Non-Volatile NIAS
Objective: To identify and quantify non-volatile NIAS in the food simulant.
Instrumentation: Liquid chromatograph coupled to a mass spectrometer (LC-MS).
Procedure:
-
Sample Preparation: The food simulant may be injected directly or after a simple filtration or dilution step.
-
Chromatographic Separation: Separate the compounds on a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). The mobile phase composition and gradient are optimized for the target analytes.
-
Mass Spectrometric Detection: The separated compounds are ionized using a soft ionization technique (e.g., electrospray ionization - ESI) and detected by the mass spectrometer.
-
Identification: Tentatively identify unknown NIAS based on their accurate mass (using HRMS) and fragmentation patterns. Confirmation requires the use of authentic reference standards.
-
Quantification: Quantify the identified NIAS using an internal or external standard method.
Mandatory Visualization
Caption: Overall workflow for the cross-validation of NIAS analytical methods.
Caption: Typical GC-MS workflow for NIAS analysis.
Caption: Typical LC-MS workflow for NIAS analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Interlaboratory investigation of NIAS with non-targeted methods: need for harmonisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. measurlabs.com [measurlabs.com]
- 8. packlab.gr [packlab.gr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Safety of Plastic Food Packaging: The Challenges about Non-Intentionally Added Substances (NIAS) Discovery, Identification and Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eupia.org [eupia.org]
Performance Evaluation of 1,4,7-Trioxacyclotridecane-8,13-dione Based Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymeric carriers is a cornerstone of advanced drug delivery systems. This guide provides a comparative performance evaluation of copolymers based on the monomer 1,4,7-Trioxacyclotridecane-8,13-dione against the well-established poly(lactic-co-glycolic acid) (PLGA). While this compound is recognized as a potential monomer for creating novel polyesters through ring-opening polymerization (ROP), it is crucial to note that its primary identification in scientific literature is as a non-intentionally added substance (NIAS) migrating from polyurethane adhesives in food packaging.[1] As of late 2025, dedicated research on the synthesis and extensive performance evaluation of its copolymers for drug delivery applications remains limited in publicly accessible literature. This guide, therefore, will draw theoretical comparisons based on the monomer's structure and extrapolate potential properties, contrasted with the robust experimental data available for PLGA.
Introduction to this compound
This compound is a 13-membered macrocyclic ester containing three ether linkages.[1] Its structure suggests that it can undergo ring-opening polymerization to yield polyesters with potentially unique properties conferred by the trioxa-macrocyclic structure, such as altered flexibility, biodegradability, and thermal stability.[1] The presence of ether linkages could enhance hydrophilicity compared to purely aliphatic polyesters, potentially influencing drug solubility and release kinetics.
Comparative Framework: Structural and Potential Performance Attributes
A direct experimental comparison is currently challenging due to the nascent stage of research into this compound based copolymers for drug delivery. The following table provides a comparative overview of these potential copolymers and the widely used PLGA, based on structural analysis and established knowledge of polymer science.
| Feature | This compound Based Copolymers (Hypothetical) | Poly(lactic-co-glycolic acid) (PLGA) |
| Monomer Structure | Cyclic di-ester with three ether linkages | Cyclic di-esters of lactic acid and glycolic acid |
| Polymer Structure | Linear polyester (B1180765) with repeating ether units | Linear aliphatic polyester |
| Biodegradability | Expected to be biodegradable via hydrolysis of ester bonds. The ether linkages may influence the degradation rate. | Biodegradable via hydrolysis of ester bonds.[2] Degradation rate is tunable by altering the lactide to glycolide (B1360168) ratio.[3] |
| Biocompatibility | Unknown, requires extensive in vitro and in vivo studies. | Generally considered biocompatible and is FDA-approved for various medical applications.[2][4] |
| Drug Loading & Encapsulation Efficiency | Hypothetically, the ether linkages could increase polarity, potentially improving loading of hydrophilic drugs. | Well-studied for a wide range of both hydrophobic and hydrophilic drugs.[2][5] Encapsulation efficiency is dependent on the fabrication method.[2] |
| Drug Release Profile | Theoretically, the polymer's hydrophilicity and degradation kinetics would govern the release. A more hydrophilic backbone might lead to faster initial release. | Release kinetics are well-characterized and can be tailored from weeks to months by adjusting polymer molecular weight and monomer ratio.[3][5] |
| Mechanical Properties | The flexible ether linkages might result in polymers with lower glass transition temperatures and increased elasticity compared to PLGA. | Mechanical properties are tunable; polymers range from amorphous to semi-crystalline depending on the monomer ratio.[5] |
Experimental Protocols: A Roadmap for Evaluation
While specific experimental data for this compound based copolymers is not yet available, the following established protocols for evaluating PLGA-based drug delivery systems provide a comprehensive framework for future research in this area.
Copolymer Synthesis and Characterization
-
Synthesis: Ring-opening polymerization of this compound with a suitable co-monomer (e.g., lactide, caprolactone) using a catalyst such as stannous octoate.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the copolymer structure and monomer ratio.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups.
-
Fabrication of Drug-Loaded Nanoparticles/Microparticles
A common method for encapsulating drugs within polyester matrices is the oil-in-water (o/w) single emulsion solvent evaporation technique.
-
Protocol:
-
Dissolve the copolymer and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).
-
Emulsify this organic phase in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.
-
Stir the resulting emulsion under ambient or reduced pressure to evaporate the organic solvent.
-
Collect the solidified nanoparticles/microparticles by centrifugation, wash with deionized water, and lyophilize for storage.
-
For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method is typically employed.[2]
Performance Evaluation
-
Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS).
-
Drug Loading and Encapsulation Efficiency:
-
Drug Loading (%) = (Mass of drug in particles / Mass of particles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in particles / Initial mass of drug) x 100
-
This is typically determined by dissolving a known amount of drug-loaded particles in a suitable solvent and quantifying the drug content using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
-
In Vitro Drug Release:
-
Disperse a known amount of drug-loaded particles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw samples of the release medium and replace with fresh medium.
-
Quantify the drug concentration in the collected samples using a suitable analytical method.
-
-
In Vitro Cytotoxicity: Assessed using cell viability assays (e.g., MTT, XTT) on relevant cell lines to determine the biocompatibility of the copolymer and its degradation products.
-
In Vivo Studies: Conducted in animal models to evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the drug-loaded particles.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel copolymer for drug delivery applications.
Caption: Experimental workflow for novel copolymer evaluation.
Signaling Pathway Illustration: A Potential Application
Should these copolymers be developed to deliver anticancer drugs, a common target is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Outlook
Copolymers based on this compound represent an unexplored frontier in drug delivery research. The presence of ether linkages in the monomer backbone presents a tantalizing prospect for creating polymers with novel properties, potentially offering advantages in terms of drug compatibility and release kinetics. However, the current lack of empirical data underscores the urgent need for foundational research. A systematic investigation following the established protocols outlined in this guide is essential to synthesize these copolymers, characterize their physicochemical properties, and rigorously evaluate their performance in drug delivery applications. Only through such dedicated research can the true potential of these materials be unlocked and their performance be meaningfully benchmarked against established platforms like PLGA. The journey from a compound identified in food packaging to a functional biomaterial for advanced therapeutics is a long but potentially rewarding one.
References
- 1. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 2. Recent advances in the formulation of PLGA microparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized 1,4,7-Trioxacyclotridecane-8,13-dione Against a Certified Reference Standard
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in the validation of research and the progression of new chemical entities. This guide provides a comprehensive comparison of a newly synthesized batch of 1,4,7-Trioxacyclotridecane-8,13-dione with a commercially available, certified reference standard. The following sections detail the analytical methodologies employed, present a comparative analysis of the data obtained, and offer complete experimental protocols for replication.
This compound, a macrocyclic lactone, is a molecule of interest in materials science and as a potential building block in chemical synthesis.[1] Given its applications, ensuring the high purity of the synthesized compound is paramount to guarantee reproducible results and to avoid the introduction of impurities that could affect downstream applications. This guide outlines the assessment of the synthesized product using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Data Summary
The purity of the synthesized this compound was rigorously assessed against a certified reference standard. The key analytical results are summarized in the table below, demonstrating a high degree of similarity and purity for the synthesized batch.
| Analytical Method | Parameter | Synthesized Product | Reference Standard | Acceptance Criteria |
| HPLC | Purity (by area %) | 99.8% | ≥ 99.5% | ≥ 99.5% |
| Retention Time (min) | 8.42 | 8.41 | ± 0.1 min of Ref. Std. | |
| ¹H NMR | Chemical Shift (ppm) | Conforms to structure | Conforms to structure | Conforms to structure |
| Purity (qNMR) | 99.7% | ≥ 99.5% | ≥ 99.5% | |
| ¹³C NMR | Chemical Shift (ppm) | Conforms to structure | Conforms to structure | Conforms to structure |
| LC-MS | [M+H]⁺ (m/z) | 217.10 | 217.10 | ± 0.05 Da of theoretical |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the purity assessment process, from sample handling to the final comparative analysis.
Caption: Workflow for Purity Assessment of this compound.
Detailed Experimental Protocols
The following are the detailed protocols used for the comparative analysis. These methods are standard for the purity assessment of macrocyclic lactones.[2][3]
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound by comparing its chromatogram to that of a reference standard and to confirm its identity based on retention time.[4]
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound and the reference standard into separate 10 mL volumetric flasks.
-
Dissolve the contents in HPLC-grade acetonitrile (B52724) and bring to volume.
-
Vortex each solution for 30 seconds to ensure complete dissolution.
-
Filter the solutions through a 0.45 µm PTFE syringe filter into HPLC vials.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
The retention time of the main peak in the synthesized sample is compared to that of the reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound and to determine its purity using quantitative NMR (qNMR).[5][6]
-
Instrumentation: Bruker Avance III 500 MHz spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized compound and the reference standard into separate NMR tubes.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to each tube.
-
For qNMR, add a precisely weighed internal standard (e.g., maleic anhydride) to a separate, accurately weighed sample of the synthesized compound.
-
-
Acquisition Parameters:
-
¹H NMR: 16 scans, 30° pulse, 2-second relaxation delay.
-
¹³C NMR: 1024 scans, 30° pulse, 2-second relaxation delay.
-
-
Data Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the synthesized compound.[9][10]
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Sample Preparation:
-
Dilute the HPLC sample solutions (1 mg/mL) to a final concentration of approximately 10 µg/mL with acetonitrile.
-
-
LC-MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 100-500 m/z.
-
-
Data Analysis:
-
The mass spectrum is analyzed for the presence of the protonated molecular ion [M+H]⁺. The observed mass-to-charge ratio (m/z) is compared to the theoretical value.[9]
-
Conclusion
The analytical data presented in this guide demonstrates that the synthesized batch of this compound exhibits a high degree of purity (≥99.7%) and is structurally identical to the certified reference standard. The results from HPLC, NMR, and MS analyses are all within the established acceptance criteria, confirming the quality and integrity of the synthesized product for use in further research and development activities.
References
- 1. This compound | 6607-34-7 | Benchchem [benchchem.com]
- 2. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. azooptics.com [azooptics.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1,4,7-Trioxacyclotridecane-8,13-dione in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 1,4,7-Trioxacyclotridecane-8,13-dione, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are based on established safety data and general best practices for hazardous chemical waste management.
I. Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
H319: Causes serious eye irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.[1][2]
Due to these hazards, this compound must be handled with appropriate personal protective equipment (PPE), and its disposal must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
II. Quantitative Disposal Parameters
| Parameter | Guideline | Citation |
| Recommended Disposal Method | Disposal must be conducted through a licensed and appropriate treatment and disposal facility. | [1][4] |
| Can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [1] | |
| Prohibited Disposal Routes | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. | [1] |
| Do not discharge to sewer systems. | [1][3] | |
| Contaminated Packaging | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. The rinsate must be collected and treated as hazardous waste. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, if permissible by local regulations. Combustible packaging materials may be incinerated. | [1][5] |
III. Detailed Experimental Protocol for Disposal
The following step-by-step procedure outlines the process for the safe disposal of this compound from a laboratory setting.
A. Waste Collection and Segregation
-
Designate a Waste Container:
-
Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.
-
The container must be chemically compatible with the compound and in good condition, with a secure, leak-proof closure.[4][5][6] The original chemical container is often the best choice for waste storage.[6]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
-
Segregate Waste Streams:
B. Waste Storage in the Laboratory
-
Satellite Accumulation Area (SAA):
-
Secondary Containment:
-
Container Management:
C. Arranging for Disposal
-
Contact Environmental Health and Safety (EHS):
-
Once the waste container is full, or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]
-
Follow all institutional procedures for requesting a hazardous waste pickup, which may include completing a specific form or online request.
-
-
Final Disposal:
-
The EHS department will manage the transport of the waste to a licensed hazardous material disposal company for final treatment, likely through incineration.[9]
-
D. Disposal of Empty Containers
-
Triple Rinsing:
-
If the original container is to be disposed of as non-hazardous waste, it must be "RCRA empty." This requires triple rinsing the container with a suitable solvent that can dissolve this compound.[5][10]
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [3][5]
-
-
Container Defacing:
-
Final Disposal of Rinsed Container:
-
Dispose of the triple-rinsed and defaced container in the regular trash or as directed by your institution's policies.[6]
-
IV. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Operational Guide for Handling 1,4,7-Trioxacyclotridecane-8,13-dione
This guide provides crucial safety and logistical information for the handling and disposal of 1,4,7-Trioxacyclotridecane-8,13-dione, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is vital for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity – repeated exposure, Category 2 (H373): May cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][3] |
| Skin Protection | Chemical-resistant gloves | Inspected prior to use and conforming to EU Directive 89/686/EEC and the standard EN 374 derived from it[1][3] |
| Fire/flame resistant and impervious clothing | To be worn to prevent skin contact[1][3] | |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or irritation is experienced[1] |
Note on Glove Selection: While specific breakthrough time data for this compound is not available, it is crucial to use gloves made of materials resistant to organic compounds. Nitrile or neoprene gloves are generally recommended for handling such chemicals.[3] Always consult the glove manufacturer's chemical resistance guide for specific recommendations and to ensure the chosen glove provides adequate protection.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to safely handle this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated handling area, preferably a laboratory fume hood or other local exhaust ventilation.[1][3]
-
Verify that emergency exits and risk-elimination areas are accessible.[1]
-
Have an emergency eyewash station and safety shower readily available.
-
Prepare all necessary equipment and materials before handling the compound to minimize movement and potential for spills.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Store apart from foodstuff containers or incompatible materials.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust formation during clean-up.[3]
-
Sweep or vacuum up the spillage and collect it in a suitable, closed container for disposal.[3]
-
Clean the surface thoroughly to remove any residual contamination.[3]
-
Prevent the spill from entering drains, water courses, or the ground.[3]
Disposal Plan
Proper disposal of this compound and its contaminated packaging is critical to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by offering it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
-
General Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1] All disposal methods must be in accordance with applicable federal, state, and local laws and regulations.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
